Teneligliptin-d4
Description
Structure
3D Structure
Properties
Molecular Formula |
C22H30N6OS |
|---|---|
Molecular Weight |
430.6 g/mol |
IUPAC Name |
[(2S,4S)-4-[2,2,3,3-tetradeuterio-4-(5-methyl-2-phenylpyrazol-3-yl)piperazin-1-yl]pyrrolidin-2-yl]-(1,3-thiazolidin-3-yl)methanone |
InChI |
InChI=1S/C22H30N6OS/c1-17-13-21(28(24-17)18-5-3-2-4-6-18)26-9-7-25(8-10-26)19-14-20(23-15-19)22(29)27-11-12-30-16-27/h2-6,13,19-20,23H,7-12,14-16H2,1H3/t19-,20-/m0/s1/i7D2,9D2 |
InChI Key |
WGRQANOPCQRCME-NYTZRLBRSA-N |
Isomeric SMILES |
[2H]C1(C(N(CCN1[C@H]2C[C@H](NC2)C(=O)N3CCSC3)C4=CC(=NN4C5=CC=CC=C5)C)([2H])[2H])[2H] |
Canonical SMILES |
CC1=NN(C(=C1)N2CCN(CC2)C3CC(NC3)C(=O)N4CCSC4)C5=CC=CC=C5 |
Origin of Product |
United States |
Foundational & Exploratory
Teneligliptin-d4: A Technical Guide to its Synthesis and Characterization
For Researchers, Scientists, and Drug Development Professionals
Introduction
Teneligliptin is a potent and selective dipeptidyl peptidase-4 (DPP-4) inhibitor used for the treatment of type 2 diabetes mellitus. Its deuterated analog, Teneligliptin-d4, serves as a crucial internal standard for analytical and pharmacokinetic studies, enabling precise quantification in biological matrices. This technical guide provides a comprehensive overview of the synthesis, characterization, and mechanism of action of Teneligliptin, with a specific focus on the deuterated form, this compound. While detailed proprietary synthesis and characterization data for this compound are not publicly available, this guide furnishes a thorough understanding of the parent compound and the expected analytical approaches for its deuterated counterpart.
Mechanism of Action of Teneligliptin
Teneligliptin exerts its therapeutic effect by inhibiting the DPP-4 enzyme. DPP-4 is responsible for the degradation of incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). By inhibiting DPP-4, Teneligliptin increases the levels of active incretins, which in turn stimulates insulin secretion and suppresses glucagon release in a glucose-dependent manner, leading to improved glycemic control.
Synthesis of Teneligliptin and this compound
The synthesis of Teneligliptin has been described in various patents and publications. A general retrosynthetic approach is outlined below.
Synthesis of this compound
A specific, detailed experimental protocol for the synthesis of this compound is not publicly available. However, based on its IUPAC name, ((2S, 4S)-4-(4-(3-methyl-1-phenyl-1H-pyrazol-5-yl)piperazin-1-yl-2, 2, 3, 3-d4)pyrrolidin-2-yl)(thiazolidin-3-yl)methanone, the deuterium atoms are located on the pyrrolidine ring. The synthesis would likely involve the use of a deuterated pyrrolidine precursor. A plausible, though unconfirmed, approach would be the reduction of a suitable pyrrolidone precursor with a deuterium source, such as lithium aluminum deuteride (LiAlD₄), followed by functional group manipulations to complete the synthesis.
Characterization of this compound
Comprehensive characterization data for this compound is not available in the public domain. However, standard analytical techniques would be employed to confirm its identity, purity, and isotopic enrichment.
Hypothetical Experimental Protocols for Characterization:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to be similar to that of Teneligliptin, with the notable absence of signals corresponding to the protons at the 2 and 3 positions of the pyrrolidine ring. The integration of the remaining proton signals would be consistent with the deuterated structure.
-
¹³C NMR: The carbon NMR spectrum would show signals for all carbon atoms. The signals for the deuterated carbons (C2 and C3 of the pyrrolidine ring) would likely exhibit splitting due to carbon-deuterium coupling and may have a lower intensity.
-
-
Mass Spectrometry (MS):
-
High-Resolution Mass Spectrometry (HRMS): This would be used to confirm the elemental composition and determine the exact mass of the deuterated molecule. The expected molecular weight of this compound is approximately 430.24 g/mol .
-
Tandem Mass Spectrometry (MS/MS): Fragmentation analysis would be performed to confirm the location of the deuterium atoms. The fragmentation pattern would be compared to that of unlabeled Teneligliptin. For instance, a known LC-MS/MS method for a related deuterated analog, Teneligliptin-d8, utilized the transition m/z 435.2 → 251.3. A similar fragmentation pattern would be expected for this compound, with a precursor ion corresponding to [M+H]⁺.
-
Quantitative Data Summary
While specific data for this compound is scarce, the following table summarizes key quantitative information for Teneligliptin and a related deuterated analog found in the literature.
| Parameter | Value | Reference Compound |
| Molecular Formula | C₂₂H₃₀N₆OS | Teneligliptin |
| Molecular Weight | 426.58 g/mol | Teneligliptin |
| IUPAC Name | ((2S, 4S)-4-(4-(3-methyl-1-phenyl-1H-pyrazol-5-yl)piperazin-1-yl)pyrrolidin-2-yl)(thiazolidin-3-yl)methanone | Teneligliptin |
| Teneligliptin-d8 [M+H]⁺ | m/z 435.2 | Teneligliptin-d8 |
| Teneligliptin-d8 Fragment Ion | m/z 251.3 | Teneligliptin-d8 |
Experimental Workflow for Analysis
The primary application of this compound is as an internal standard in quantitative bioanalytical methods, typically employing liquid chromatography-tandem mass spectrometry (LC-MS/MS).
This compound is an indispensable tool for the accurate quantification of Teneligliptin in research and clinical settings. While detailed public information on its synthesis and characterization is limited, this guide provides a foundational understanding based on the properties of the parent compound and general principles of isotopic labeling and analytical chemistry. Researchers utilizing this compound should rely on the certificate of analysis provided by their supplier for specific quantitative data and purity information. Further public disclosure of detailed synthetic and characterization data would be beneficial to the scientific community.
An In-Depth Technical Guide to the Chemical Properties of Teneligliptin-d4
This guide provides a comprehensive overview of the chemical properties of Teneligliptin-d4, a deuterated analog of the dipeptidyl peptidase-4 (DPP-4) inhibitor, Teneligliptin. Designed for researchers, scientists, and drug development professionals, this document compiles available data on its physicochemical characteristics, analytical methodologies, and its role in the context of its parent compound's mechanism of action.
Introduction to this compound
This compound is a stable isotope-labeled version of Teneligliptin, primarily utilized as an internal standard in analytical and pharmacokinetic studies.[1] The incorporation of four deuterium atoms into the molecule allows for its differentiation from the non-labeled drug in mass spectrometry-based assays, ensuring accurate quantification in biological matrices.
Physicochemical Properties
While specific experimental data for the physical properties of this compound are not extensively available in public literature, the following tables summarize the known properties of this compound and its parent compound, Teneligliptin. These values for Teneligliptin can serve as a reasonable estimation for the deuterated analog.
Table 1: General and Chemical Properties
| Property | Value (this compound) | Value (Teneligliptin) | Reference(s) |
| Chemical Name | ((2S, 4S)-4-(4-(3-methyl-1-phenyl-1H-pyrazol-5-yl)piperazin-1-yl-2,2,3,3-d4)pyrrolidin-2-yl)(thiazolidin-3-yl)methanone | {(2S,4S)-4-[4-(3-Methyl-1-phenyl-1H-pyrazol-5-yl)-1- piperazinyl]-2-pyrrolidinyl}(1,3-thiazolidin-3-yl)methanone | [2] |
| Molecular Formula | C22H26D4N6OS | C22H30N6OS | [3][4] |
| Molecular Weight | 430.61 g/mol | 426.58 g/mol | [3][4] |
| Appearance | Not specified (likely a solid) | White color powder | [5] |
| Melting Point | Not specified | >100°C (decomposition) | [6] |
Table 2: Solubility Data (for Teneligliptin)
| Solvent | Solubility | Reference(s) |
| Water | Readily soluble (as hydrobromide hydrate) | [5] |
| Methanol | Sparingly soluble (as hydrobromide hydrate), Slightly soluble | [5][7] |
| Ethanol (99.5) | Slightly insoluble (as hydrobromide hydrate) | [5] |
| Acetonitrile | Insoluble (as hydrobromide hydrate) | [5] |
| DMSO | Slightly soluble | [7] |
Mechanism of Action and Signaling Pathway
Teneligliptin is a potent and selective inhibitor of the enzyme dipeptidyl peptidase-4 (DPP-4).[8] DPP-4 is responsible for the degradation of incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). By inhibiting DPP-4, Teneligliptin increases the levels of active incretins, which in turn stimulate insulin secretion and suppress glucagon release in a glucose-dependent manner, ultimately leading to improved glycemic control.
The signaling pathway initiated by the inhibition of DPP-4 is depicted below.
Experimental Protocols
While specific synthesis and characterization protocols for this compound are not widely published, it is typically prepared through deuteration of a suitable Teneligliptin precursor. The following sections detail common analytical methods used for the analysis of Teneligliptin, which are directly applicable to this compound, especially when used as an internal standard.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for Purity and Assay
This method is suitable for determining the purity of Teneligliptin and for its quantification in pharmaceutical dosage forms.
Table 3: RP-HPLC Method Parameters for Teneligliptin Analysis
| Parameter | Condition 1 | Condition 2 | Reference(s) |
| Column | Grace Smart C18 (250mm x 4.6mm, 5µm) | Kromasil C18 (250×4.6 mm, 5 μm) | [1][9] |
| Mobile Phase | 0.05M Potassium dihydrogen phosphate (pH 4.0) : Acetonitrile (80:20 v/v) | Buffer : Acetonitrile : Methanol (65:25:10, v/v/v) | [1][9] |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | [1][9] |
| Detection | PDA at 242 nm | UV at 254 nm | [1][9] |
| Injection Volume | Not specified | 10 µL | [9] |
| Column Temperature | Not specified | 30°C | [9] |
| Retention Time | 7.443 min | 2.842 min | [1][9] |
Sample Preparation (for Tablet Analysis):
-
Weigh and finely powder 20 tablets.
-
Transfer an amount of powder equivalent to 200 mg of Teneligliptin into a 100 mL volumetric flask.
-
Add approximately 60 mL of methanol and sonicate for 30 minutes to ensure complete dissolution.
-
Allow the solution to cool to room temperature and make up the volume to 100 mL with methanol.
-
Filter the solution through a 0.45 µm filter before injection.[1]
Experimental Workflow for Method Validation
The validation of an analytical method ensures its suitability for its intended purpose. The following workflow is typically followed for the validation of an HPLC method for Teneligliptin analysis according to ICH guidelines.
Spectroscopic Data
Detailed NMR and mass spectra for this compound are not publicly available. However, data for the non-labeled Teneligliptin can provide insights into the expected fragmentation patterns and chemical shifts. This compound is expected to show a molecular ion peak at m/z 431.2 in its mass spectrum, corresponding to [M+H]+, reflecting the addition of four deuterium atoms. In proton NMR, the signals corresponding to the deuterated positions would be absent.
Table 4: Reported Mass Spectrometry and NMR Data for Teneligliptin
| Technique | Key Observations | Reference(s) |
| LC-MS/MS | Protonated molecular ion [M+H]+ at m/z 427.2. | [10] |
| ¹H NMR (in DMSO-d6) | C=C-CH₃ at 1.9 ppm; R₂N-CH₃ from 2-3 ppm; ArNH₂ from 3-5 ppm; Ar-H from 6-7 ppm; R-C=O-NH₂ from 7-8 ppm. | |
| ¹³C NMR (in DMSO-d6) | R-CH₃ at 13.7 ppm; R-CH₂-NH₂ from 30-65 ppm; C=C from 115-140 ppm; Aromatic C from 125-150 ppm; RNC=O at 169 ppm. |
Conclusion
This compound serves as an essential tool for the accurate bioanalytical quantification of Teneligliptin. While specific physicochemical data for the deuterated compound is limited, the properties of the parent molecule, Teneligliptin, provide a strong basis for its handling and application. The analytical methods and the understanding of the DPP-4 signaling pathway detailed in this guide offer a solid foundation for researchers and professionals working with this compound. Further studies are warranted to fully characterize the specific properties of this compound.
References
- 1. globalresearchonline.net [globalresearchonline.net]
- 2. veeprho.com [veeprho.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. Teneligliptin Impurities | SynZeal [synzeal.com]
- 5. Teneligliptin synthesis - chemicalbook [chemicalbook.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. usbio.net [usbio.net]
- 8. researchgate.net [researchgate.net]
- 9. Development and Validation of a Stability Indicating RP-HPLC Method for Simultaneous Estimation of Teneligliptin and Metformin - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Development of a liquid chromatography/tandem-mass spectrometry assay for the simultaneous determination of teneligliptin and its active metabolite teneligliptin sulfoxide in human plasma [pubmed.ncbi.nlm.nih.gov]
Commercial Suppliers and Technical Applications of Teneligliptin-d4 for Research: An In-depth Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the commercial availability and research applications of Teneligliptin-d4, a deuterated analog of the dipeptidyl peptidase-4 (DPP-4) inhibitor, Teneligliptin. This document is intended to serve as a valuable resource for researchers in the fields of pharmacology, drug metabolism, and bioanalysis.
Introduction to Teneligliptin and its Deuterated Analog
Teneligliptin is an oral anti-diabetic drug that functions by inhibiting the DPP-4 enzyme. This inhibition leads to an increase in the levels of incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[1][2] These hormones play a crucial role in regulating blood glucose levels by stimulating insulin secretion and suppressing glucagon release in a glucose-dependent manner.[1][2] this compound is a stable isotope-labeled version of Teneligliptin, where four hydrogen atoms have been replaced with deuterium. This isotopic labeling makes it an ideal internal standard for quantitative bioanalytical studies, particularly those employing liquid chromatography-mass spectrometry (LC-MS/MS).[3][4]
Commercial Availability of this compound
A number of specialized chemical suppliers offer this compound for research purposes. The product is typically supplied as a neat solid, and its primary application is as an internal standard in pharmacokinetic and bioanalytical research. Below is a comparative table of some commercial suppliers. Please note that availability and specifications are subject to change, and it is recommended to directly contact the suppliers for the most current information and to request a certificate of analysis.
| Supplier | Product Name | CAS Number | Molecular Formula | Molecular Weight | Notes |
| LGC Standards | This compound | Not specified | C₂₂D₄H₂₆N₆OS | 430.603 | API Reference Standard.[5] |
| Veeprho | This compound | Not specified | C₂₂H₂₆D₄N₆OS | Not specified | Used as an internal standard in analytical and pharmacokinetic research.[3] |
| SynZeal | This compound (Possibility-1) | Not specified | C₂₂H₂₆N₆OSD₄ | 430.6 | Synthesis on demand.[6] |
| SynZeal | This compound (Possibility-2) | 1391012-98-8 | C₂₂H₂₆D₄N₆OS | 430.6 | Synthesis on demand.[6] |
| MedchemExpress | This compound | Not specified | C₂₂H₂₆D₄N₆OS | 430.60 | Deuterium labeled Teneligliptin.[4] |
| TLC Pharmaceutical Standards | This compound | Not specified | C₂₂H₂₆D₄N₆OS | 430.61 | Related product to Teneligliptin HBr.[7] |
The Role of this compound in Bioanalytical Research
Stable isotope-labeled compounds, such as this compound, are considered the gold standard for internal standards in quantitative LC-MS/MS assays.[8][9] Their utility stems from the fact that they are chemically identical to the analyte of interest, but have a different mass. This allows them to co-elute with the analyte during chromatography and experience similar ionization effects in the mass spectrometer, thereby compensating for variations in sample preparation, injection volume, and matrix effects.[8][9]
The use of a deuterated internal standard like this compound can significantly improve the accuracy, precision, and robustness of bioanalytical methods for the quantification of Teneligliptin in various biological matrices such as plasma and urine.[3][4]
Experimental Protocol: Quantification of Teneligliptin in Human Plasma using LC-MS/MS with this compound as an Internal Standard
The following is a generalized protocol for the quantification of Teneligliptin in human plasma. It is essential to validate the method according to regulatory guidelines (e.g., FDA, EMA) before its application in regulated studies.
1. Materials and Reagents:
-
Teneligliptin reference standard
-
This compound (internal standard)
-
Human plasma (with appropriate anticoagulant)
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Formic acid (FA), LC-MS grade
-
Water, ultrapure
2. Preparation of Standard and Quality Control (QC) Samples:
-
Prepare stock solutions of Teneligliptin and this compound in a suitable solvent (e.g., methanol).
-
Prepare calibration curve standards by spiking blank human plasma with known concentrations of Teneligliptin.
-
Prepare QC samples at low, medium, and high concentrations in the same manner.
3. Sample Preparation (Protein Precipitation):
-
To a 100 µL aliquot of plasma sample (calibration standard, QC, or unknown), add a fixed amount of this compound internal standard solution.
-
Add 300 µL of cold acetonitrile to precipitate the plasma proteins.
-
Vortex mix for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.
4. LC-MS/MS Conditions:
-
Liquid Chromatography (LC):
-
Column: A suitable C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient elution program to achieve optimal separation.
-
Flow rate: 0.3 mL/min.
-
Injection volume: 5 µL.
-
-
Mass Spectrometry (MS/MS):
-
Ionization mode: Positive electrospray ionization (ESI+).
-
Detection mode: Multiple Reaction Monitoring (MRM).
-
MRM transitions:
-
Teneligliptin: e.g., m/z 427.2 → 243.1[10]
-
This compound: e.g., m/z 431.2 → 247.1 (hypothetical, needs to be optimized)
-
-
Optimize MS parameters (e.g., collision energy, declustering potential) for maximum sensitivity.
-
5. Data Analysis:
-
Quantify the peak area ratio of the analyte to the internal standard.
-
Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards.
-
Determine the concentration of Teneligliptin in the unknown samples by interpolating their peak area ratios from the calibration curve.
Signaling Pathway of Teneligliptin
Teneligliptin exerts its therapeutic effect by inhibiting the DPP-4 enzyme. The following diagram illustrates the signaling pathway involved.
Caption: Signaling pathway of Teneligliptin via DPP-4 inhibition.
Experimental Workflow for Bioanalytical Quantification
The following diagram outlines a typical workflow for the quantification of Teneligliptin in a biological matrix using this compound as an internal standard.
References
- 1. Frontiers | DPP-4 Inhibition and the Path to Clinical Proof [frontiersin.org]
- 2. DPP4 Inhibitor Mechanism of Action – My Endo Consult [myendoconsult.com]
- 3. veeprho.com [veeprho.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound | CAS | LGC Standards [lgcstandards.com]
- 6. Teneligliptin Impurities | SynZeal [synzeal.com]
- 7. tlcstandards.com [tlcstandards.com]
- 8. scispace.com [scispace.com]
- 9. IS Responses in LC-MS/MS Bioanalysis - BioPharma Services [biopharmaservices.com]
- 10. Development of a liquid chromatography/tandem-mass spectrometry assay for the simultaneous determination of teneligliptin and its active metabolite teneligliptin sulfoxide in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
Understanding the Certificate of Analysis for Teneligliptin-d4: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Teneligliptin-d4 is the deuterium-labeled analogue of Teneligliptin, a potent dipeptidyl peptidase-4 (DPP-4) inhibitor used for the treatment of type 2 diabetes.[1] As a stable isotope-labeled internal standard, this compound is crucial for the accurate quantification of Teneligliptin in biological matrices during pharmacokinetic and metabolic studies.[2] This guide provides a detailed explanation of a typical Certificate of Analysis (CoA) for this compound, outlining the key analytical tests performed to ensure its identity, purity, and quality.
Product Information
A Certificate of Analysis begins with fundamental details about the compound.
| Parameter | Specification |
| Product Name | This compound |
| Synonyms | MP-513-d4 |
| Chemical Formula | C₂₂H₂₆D₄N₆OS |
| Molecular Weight | 430.61 g/mol [2] |
| CAS Number | Not available |
| Appearance | White to off-white solid |
| Storage | 2-8°C, sealed storage, away from moisture |
Analytical Data Summary
This section provides a high-level summary of the analytical test results. Each test is discussed in detail in the subsequent sections.
| Test | Method | Specification | Result |
| Identity | ¹H NMR, ¹³C NMR, Mass Spectrometry | Conforms to structure | Conforms |
| Purity (by HPLC) | RP-HPLC | ≥ 98% | 99.97% |
| Mass Spectrum | ESI-MS | Consistent with M+H⁺ | Conforms |
| Residual Solvents | GC-HS | As per USP <467> | Complies |
| Water Content | Karl Fischer Titration | ≤ 1.0% | 0.2% |
Experimental Protocols
Detailed methodologies are essential for the replication and verification of the analytical results.
High-Performance Liquid Chromatography (HPLC) for Purity Determination
Purity analysis by HPLC is a critical test to quantify the percentage of the active compound and identify any impurities. A common method is Reverse-Phase HPLC (RP-HPLC).
Methodology:
-
Instrument: HPLC system with a UV detector.
-
Column: C18 column (e.g., Cosmosil C18, 250mm x 4.6ID, 5 micron particle size).[3]
-
Mobile Phase: A mixture of a buffer (e.g., Phosphate buffer pH 3) and an organic solvent (e.g., Methanol) in a specific ratio (e.g., 30:70 v/v).[3]
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 246 nm.[3]
-
Injection Volume: 20 µL.
-
Column Temperature: Ambient.
Workflow for HPLC Purity Analysis:
References
Stability of Teneligliptin-d4 in Various Solvents: A Technical Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability of Teneligliptin-d4 under various conditions. The information presented herein is based on forced degradation studies conducted on Teneligliptin. It is a common scientific premise that the deuteration of a molecule is unlikely to alter its fundamental chemical stability. Therefore, the data on Teneligliptin serves as a strong surrogate for understanding the stability profile of this compound.
Executive Summary
Teneligliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor, is susceptible to degradation under basic, oxidative, and thermal stress conditions. Conversely, it demonstrates notable stability under acidic and photolytic conditions.[1][2][3][4][5] This guide details the experimental protocols for assessing stability, presents quantitative data on degradation, and visualizes the experimental workflow and potential degradation pathways.
Data on Forced Degradation of Teneligliptin
The stability of Teneligliptin has been evaluated under various stress conditions as per the International Council for Harmonisation (ICH) guidelines. The following tables summarize the quantitative data from these forced degradation studies.
Table 1: Summary of Forced Degradation Studies of Teneligliptin
| Stress Condition | Reagent/Method | Temperature | Duration | Degradation (%) | Reference |
| Acidic Hydrolysis | 0.1 N HCl | 35°C | 48 hours | No degradation observed | [1] |
| Acidic Hydrolysis | 2 N HCl | 60°C | 30 minutes | 3.66% | [6] |
| Acidic Hydrolysis | 0.1N HCl | Not Specified | 4 hours | Significant degradation | [7] |
| Basic Hydrolysis | 0.1 N NaOH | 35°C | 48 hours | Degradation observed | [1] |
| Basic Hydrolysis | 2 N NaOH | 60°C | 30 minutes | 2.75% | [6] |
| Oxidative Degradation | 3% H₂O₂ | 35°C | 48 hours | Degradation observed | [1] |
| Oxidative Degradation | 20% v/v H₂O₂ | 60°C | 30 minutes | 1.01% | [6] |
| Oxidative Degradation | 6% H₂O₂ | Not Specified | Not Specified | 16.27% | [8] |
| Thermal Degradation | Refluxing apparatus | 69°C | 48 hours | Degradation observed | [1] |
| Thermal Degradation | Oven | 105°C | 6 hours | Not Specified | [6] |
| Thermal Degradation | Not Specified | 40°C | Not Specified | 19.52% | [8] |
| Photolytic Degradation | UV light | 365 nm | 48 hours | No degradation observed | [1] |
| Photolytic Degradation | UV chamber | Not Specified | 7 days | Not Specified | [6] |
| Photolytic Degradation | UV light (long wavelength) | 294 nm | Not Specified | 18.91% | [8] |
| Neutral Hydrolysis | Water | 60°C | 6 hours | Not Specified | [6] |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the stability studies of Teneligliptin.
Forced Degradation Study Protocol[1][6][7]
-
Preparation of Stock Solution: A standard stock solution of Teneligliptin is prepared by dissolving the compound in a suitable solvent, typically methanol or a mixture of methanol and acetonitrile, to a concentration of 1000 µg/mL.
-
Stress Conditions:
-
Acidic Hydrolysis: The stock solution is treated with 0.1 N HCl or 2 N HCl and refluxed at a specified temperature (e.g., 35°C for 48 hours or 60°C for 30 minutes).[1][6] The solution is then neutralized with an equivalent amount of NaOH.
-
Basic Hydrolysis: The stock solution is treated with 0.1 N NaOH or 2 N NaOH and refluxed under controlled temperature and duration.[1][6] The resulting solution is neutralized with an equivalent amount of HCl.
-
Oxidative Degradation: The stock solution is treated with hydrogen peroxide (3% or 20% v/v) and maintained at a specific temperature (e.g., 35°C for 48 hours or 60°C for 30 minutes).[1][6]
-
Thermal Degradation: The solid drug or a solution is subjected to elevated temperatures (e.g., 69°C in a refluxing apparatus for 48 hours or 105°C in an oven for 6 hours).[1][6]
-
Photolytic Degradation: The drug solution is exposed to UV light (e.g., at 365 nm for 48 hours or in a UV chamber for 7 days).[1][6]
-
Neutral Hydrolysis: The drug is refluxed in water at 60°C for 6 hours.[6]
-
-
Sample Preparation for Analysis: After exposure to the stress conditions, the samples are diluted with the mobile phase to a suitable concentration (e.g., 20 µg/mL or 300 µg/mL).[1][6] The samples are then filtered through a 0.45 µm membrane filter before injection into the analytical system.[1]
Analytical Method: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)[1][2][6]
-
Column: Kromasil 100-5C18 (250×4.6mm, 5μm) or equivalent C18 column.[1][6]
-
Mobile Phase: A mixture of pH 6.0 phosphate buffer and acetonitrile (60:40 v/v) or buffer:acetonitrile:methanol (65:25:10, v/v/v).[1][6]
-
Injection Volume: 10 µL.[6]
-
Column Temperature: 30°C.[6]
Visualizations
Experimental Workflow for Forced Degradation Studies
Caption: Workflow for forced degradation studies of this compound.
Potential Degradation Pathways of Teneligliptin
Based on the identified degradation products in forced degradation studies of Teneligliptin, a potential degradation pathway can be proposed. The primary sites of degradation appear to be the thiazolidine ring and the piperazine linkage.
Caption: Potential degradation pathways of Teneligliptin under stress.
Solubility Profile
Conclusion
This technical guide summarizes the available stability data for Teneligliptin, which serves as a reliable indicator for the stability of this compound. The compound is susceptible to degradation under basic, oxidative, and thermal conditions, while it remains stable under acidic and photolytic stress. The provided experimental protocols and visualizations offer a framework for researchers and drug development professionals to design and execute their own stability studies for this compound and related compounds. Further studies are warranted to establish the specific stability profile and degradation products of this compound in various solvents and formulations.
References
- 1. d-nb.info [d-nb.info]
- 2. researchgate.net [researchgate.net]
- 3. scispace.com [scispace.com]
- 4. Method development, validation, and stability studies of teneligliptin by RP-HPLC and identification of degradation products by UPLC tandem mass spectroscopy | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. Development and Validation of a Stability Indicating RP-HPLC Method for Simultaneous Estimation of Teneligliptin and Metformin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jpsbr.org [jpsbr.org]
- 8. ijprajournal.com [ijprajournal.com]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
Methodological & Application
Application Notes & Protocols: Teneligliptin-d4 as an Internal Standard for LC-MS/MS Analysis of Teneligliptin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Teneligliptin is a potent dipeptidyl peptidase-4 (DPP-4) inhibitor used for the treatment of type 2 diabetes mellitus. Accurate and reliable quantification of Teneligliptin in biological matrices is crucial for pharmacokinetic, bioequivalence, and toxicokinetic studies. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred method for this purpose due to its high sensitivity, selectivity, and speed. The use of a stable isotope-labeled internal standard (IS) is essential to correct for matrix effects and variations in sample processing and instrument response. This document provides detailed application notes and protocols for the use of Teneligliptin-d4 as an internal standard for the LC-MS/MS analysis of Teneligliptin in plasma.
While specific literature on this compound is not widely available, this protocol is based on established methods for Teneligliptin analysis and data from closely related deuterated analogs, such as Teneligliptin-d8.
Quantitative Data Summary
The following tables summarize typical quantitative parameters for the LC-MS/MS analysis of Teneligliptin. These values are indicative and should be validated in your laboratory.
Table 1: LC-MS/MS Method Parameters
| Parameter | Value |
| LC Column | C18 (e.g., 50 x 2.1 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 0.5 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MS/MS System | Triple Quadrupole Mass Spectrometer |
Table 2: Mass Spectrometric Transitions (MRM)
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Teneligliptin | 427.2 | 243.1 |
| This compound (IS) | 431.2 | 247.1 |
Note: The transitions for this compound are proposed based on a +4 Da shift from the parent compound. These should be confirmed by direct infusion of the this compound standard.
Table 3: Method Validation Parameters
| Parameter | Typical Range |
| Linearity Range | 1 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.99 |
| Accuracy (% Bias) | Within ±15% (±20% at LLOQ) |
| Precision (% RSD) | < 15% (< 20% at LLOQ) |
| Recovery | > 85% |
| Matrix Effect | Minimal and compensated by IS |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL |
Experimental Protocols
Standard and Sample Preparation
3.1.1. Preparation of Stock Solutions
-
Teneligliptin Stock Solution (1 mg/mL): Accurately weigh 10 mg of Teneligliptin reference standard and dissolve in 10 mL of methanol.
-
This compound Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound and dissolve in 1 mL of methanol.
3.1.2. Preparation of Working Solutions
-
Teneligliptin Working Solutions: Serially dilute the Teneligliptin stock solution with methanol:water (1:1, v/v) to prepare working solutions for calibration curve standards and quality control (QC) samples.
-
IS Working Solution (100 ng/mL): Dilute the this compound stock solution with methanol:water (1:1, v/v).
3.1.3. Preparation of Calibration Standards and Quality Control Samples
-
Spike appropriate amounts of the Teneligliptin working solutions into blank plasma to achieve the desired concentrations for the calibration curve (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL).
-
Prepare QC samples at low, medium, and high concentrations in a similar manner.
3.1.4. Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma sample (blank, standard, QC, or unknown), add 20 µL of the IS working solution (100 ng/mL).
-
Vortex for 30 seconds.
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex for 2 minutes.
-
Centrifuge at 13,000 rpm for 10 minutes at 4 °C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40 °C.
-
Reconstitute the residue in 100 µL of the mobile phase (initial conditions).
-
Vortex and transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Analysis
-
Set up the LC-MS/MS system with the parameters outlined in Table 1 and Table 2.
-
Equilibrate the column with the initial mobile phase composition for at least 15 minutes.
-
Inject the prepared samples.
-
Acquire data in Multiple Reaction Monitoring (MRM) mode.
Visualizations
Caption: Experimental workflow for Teneligliptin analysis.
Caption: Role of the internal standard in LC-MS/MS analysis.
Application Note: High-Throughput and Accurate Quantification of Teneligliptin in Human Plasma Using a Deuterated Internal Standard by LC-MS/MS
Introduction
Teneligliptin is a potent dipeptidyl peptidase-4 (DPP-4) inhibitor used for the management of type 2 diabetes mellitus.[1][2] Accurate and reliable quantification of Teneligliptin in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence studies. The use of a stable isotope-labeled internal standard, such as a deuterated analog, is the gold standard for quantitative bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[3][4] Deuterated internal standards exhibit similar physicochemical properties to the analyte, ensuring they behave comparably during sample preparation and analysis, which corrects for variability in extraction recovery and matrix effects.[4][5][6]
This application note details robust and validated sample preparation protocols for the extraction of Teneligliptin from human plasma prior to LC-MS/MS analysis, utilizing Teneligliptin-d8 as the internal standard. The described methods, including Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE), are designed to provide high recovery, minimize matrix interference, and ensure accurate and precise quantification.
Principle of the Method
The fundamental principle involves the extraction of Teneligliptin and the deuterated internal standard from the plasma matrix. The subsequent analysis by LC-MS/MS allows for the selective detection and quantification of the target analyte. The ratio of the peak area of Teneligliptin to that of the deuterated internal standard is used to calculate the concentration of Teneligliptin in the sample, effectively normalizing for any variations during the analytical process.
Experimental Protocols
Herein, we provide detailed protocols for three common sample preparation techniques. The selection of the appropriate method may depend on the required sensitivity, sample volume, and available laboratory equipment.
Protocol 1: Protein Precipitation (PPT)
This method is rapid and straightforward, making it suitable for high-throughput analysis.
Materials:
-
Human plasma samples
-
Teneligliptin-d8 internal standard (IS) working solution
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Centrifuge
Procedure:
-
Pipette 100 µL of human plasma into a 1.5 mL microcentrifuge tube.
-
Add 20 µL of Teneligliptin-d8 IS working solution and vortex briefly.
-
Add 300 µL of cold acetonitrile to precipitate the plasma proteins.
-
Vortex vigorously for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge the mixture at 10,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase (e.g., a mixture of acetonitrile and water).
-
Vortex for 30 seconds to ensure complete dissolution.
-
Inject an aliquot (e.g., 5-10 µL) into the LC-MS/MS system.
Protocol 2: Liquid-Liquid Extraction (LLE)
LLE offers a cleaner extract compared to PPT by partitioning the analyte into an immiscible organic solvent.
Materials:
-
Human plasma samples
-
Teneligliptin-d8 internal standard (IS) working solution
-
Ethyl acetate, HPLC grade[7]
-
Microcentrifuge tubes (2.0 mL)
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
Procedure:
-
Pipette 200 µL of human plasma into a 2.0 mL microcentrifuge tube.
-
Add 25 µL of Teneligliptin-d8 IS working solution and vortex for 10 seconds.
-
Add 1 mL of ethyl acetate to the plasma sample.[7]
-
Vortex the tube for 5 minutes to ensure efficient extraction.
-
Centrifuge at 6,000 rpm for 5 minutes to separate the aqueous and organic layers.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 150 µL of the mobile phase.
-
Vortex for 1 minute.
-
Inject a 10 µL aliquot into the LC-MS/MS system.
Protocol 3: Solid-Phase Extraction (SPE)
SPE provides the cleanest extracts by utilizing a solid sorbent to selectively retain and elute the analyte, thereby minimizing matrix effects.
Materials:
-
Human plasma samples
-
Teneligliptin-d8 internal standard (IS) working solution
-
SPE cartridges (e.g., Oasis HLB or a suitable C18 cartridge)
-
Phosphoric acid (for sample pre-treatment)
-
Methanol (for conditioning and elution)
-
HPLC grade water
-
SPE vacuum manifold
-
Nitrogen evaporator
Procedure:
-
Sample Pre-treatment:
-
Pipette 500 µL of human plasma into a clean tube.
-
Add 50 µL of Teneligliptin-d8 IS working solution and vortex.
-
Add 500 µL of 4% phosphoric acid in water and vortex to mix.
-
-
SPE Cartridge Conditioning:
-
Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of HPLC grade water. Do not allow the cartridge to dry out.
-
-
Sample Loading:
-
Load the pre-treated plasma sample onto the conditioned SPE cartridge.
-
Apply a gentle vacuum to allow the sample to pass through the sorbent at a slow, steady rate (e.g., 1 mL/min).
-
-
Washing:
-
Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
-
Elution:
-
Elute Teneligliptin and the IS with 1 mL of methanol into a clean collection tube.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase.
-
Vortex thoroughly.
-
-
Analysis:
-
Inject a 10 µL aliquot into the LC-MS/MS system.
-
Quantitative Data Summary
The following tables summarize the performance characteristics of LC-MS/MS methods for Teneligliptin analysis utilizing a deuterated internal standard, as reported in various studies.
Table 1: Linearity and Sensitivity of Teneligliptin Quantification
| Parameter | Method 1 | Method 2 | Method 3 |
| Linearity Range (ng/mL) | 5 - 1000[1] | 15.63 - 1000[8] | 1 - 100 (µg/mL)[9] |
| Lower Limit of Quantification (LLOQ) (ng/mL) | 5[1] | 15.63[8] | 813.4 |
| Correlation Coefficient (r²) | > 0.99 | Not Specified | 0.9999[9] |
Table 2: Accuracy and Precision of Teneligliptin Quantification
| Quality Control Sample | Concentration (ng/mL) | Accuracy (%) | Precision (%RSD) |
| Low QC (LQC) | 46.88[8] | Not Specified | Not Specified |
| Medium QC (MQC) | 375[8] | Not Specified | Not Specified |
| High QC (HQC) | 750[8] | Not Specified | Not Specified |
Table 3: Recovery of Teneligliptin from Plasma
| Extraction Method | Recovery (%) | Reference |
| Liquid-Liquid Extraction | > 82 | [7] |
| Protein Precipitation | Not Specified | |
| Solid-Phase Extraction | Not Specified |
Visual Workflow
The following diagram illustrates the general workflow for the sample preparation and analysis of Teneligliptin using a deuterated internal standard.
Caption: Workflow for Teneligliptin analysis.
References
- 1. Development of a liquid chromatography/tandem-mass spectrometry assay for the simultaneous determination of teneligliptin and its active metabolite teneligliptin sulfoxide in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. rjpbcs.com [rjpbcs.com]
- 3. Deuterated Internal Standard: Significance and symbolism [wisdomlib.org]
- 4. researchgate.net [researchgate.net]
- 5. lcms.cz [lcms.cz]
- 6. Limitations of deuterium-labeled internal standards for quantitative electrospray ionization mass spectrometry analysis of fatty acid metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. "RP-HPLC Method for Teneligliptin in Rabbit Plasma: Development and Validation" [wisdomlib.org]
- 8. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols: Teneligliptin-d4 for Bioequivalence Studies of Teneligliptin
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of Teneligliptin-d4 as an internal standard in the bioequivalence assessment of Teneligliptin. The following sections detail the bioanalytical method using Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), sample preparation protocols, and a typical bioequivalence study design.
Introduction
Teneligliptin is a dipeptidyl peptidase-4 (DPP-4) inhibitor used for the treatment of type 2 diabetes. To ensure the therapeutic equivalence of generic formulations, bioequivalence studies are essential. A robust and validated bioanalytical method is the cornerstone of such studies. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative bioanalysis by LC-MS/MS, as it effectively compensates for variability in sample preparation and instrument response.
Bioanalytical Method: Quantification of Teneligliptin in Human Plasma by LC-MS/MS
This method describes a sensitive and specific procedure for the determination of Teneligliptin in human plasma using this compound as the internal standard.
Liquid Chromatography Conditions
A gradient elution program is recommended for optimal separation of Teneligliptin and its deuterated internal standard from endogenous plasma components.
| Parameter | Value |
| Column | C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
| Run Time | Approximately 5 minutes |
Table 1: Liquid Chromatography Parameters
Gradient Elution Program:
| Time (min) | % Mobile Phase B |
| 0.0 | 10 |
| 1.5 | 90 |
| 3.5 | 90 |
| 3.6 | 10 |
| 5.0 | 10 |
Table 2: Gradient Elution Timetable
Mass Spectrometry Conditions
The mass spectrometer should be operated in the positive electrospray ionization (ESI) mode, with detection performed using Multiple Reaction Monitoring (MRM).
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Ion Source Temperature | 500 °C |
| Ion Spray Voltage | 5500 V |
| Curtain Gas | 30 psi |
| Collision Gas | 9 psi |
Table 3: Mass Spectrometry Source and Gas Parameters
MRM Transitions:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) |
| Teneligliptin | 427.2 | 243.1 | 150 |
| This compound (IS) | 431.2 | 247.1 | 150 |
Table 4: Multiple Reaction Monitoring (MRM) Transitions
Note: The specific m/z for this compound may vary depending on the deuteration pattern. The values provided are a common representation.
Experimental Protocols
Stock and Working Solution Preparation
-
Primary Stock Solutions (1 mg/mL): Prepare individual stock solutions of Teneligliptin and this compound by dissolving the accurately weighed compounds in methanol.
-
Working Standard Solutions: Prepare serial dilutions of the Teneligliptin stock solution with a 50:50 mixture of methanol and water to create calibration standards.
-
Internal Standard Working Solution: Dilute the this compound stock solution with the same diluent to achieve a final concentration of 100 ng/mL.
Sample Preparation from Human Plasma (Protein Precipitation)
This protocol is designed for the efficient extraction of Teneligliptin and this compound from plasma samples.
-
Aliquoting: To 100 µL of human plasma in a microcentrifuge tube, add 25 µL of the this compound internal standard working solution (100 ng/mL).
-
Precipitation: Add 300 µL of acetonitrile to the plasma sample.
-
Vortexing: Vortex the mixture for 30 seconds to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the samples at 10,000 rpm for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Injection: Inject an appropriate volume (e.g., 5 µL) of the supernatant into the LC-MS/MS system.
Caption: Bioanalytical sample preparation workflow.
Method Validation
A full validation of the bioanalytical method should be performed according to regulatory guidelines (e.g., FDA, EMA). Key validation parameters are summarized below.
| Validation Parameter | Typical Acceptance Criteria |
| Linearity | r² ≥ 0.99 |
| Lower Limit of Quantification (LLOQ) | Signal-to-noise ratio ≥ 10 |
| Accuracy | Within ±15% of nominal concentration (±20% at LLOQ) |
| Precision (Intra- and Inter-day) | RSD ≤ 15% (≤ 20% at LLOQ) |
| Recovery | Consistent, precise, and reproducible |
| Matrix Effect | Minimal and compensated by the internal standard |
| Stability (Freeze-thaw, bench-top, long-term) | Within ±15% of nominal concentration |
Table 5: Bioanalytical Method Validation Parameters
Bioequivalence Study Design and Pharmacokinetic Analysis
A typical bioequivalence study for Teneligliptin would follow a randomized, open-label, two-treatment, two-period, crossover design.
Application Note: High-Throughput Bioanalysis of Teneligliptin Using UPLC-MS/MS with a Deuterated Internal Standard
INTRODUCTION: Teneligliptin is a potent and selective dipeptidyl peptidase-4 (DPP-4) inhibitor used for the treatment of type 2 diabetes mellitus.[1][2] It works by preventing the degradation of incretin hormones, which in turn stimulates insulin secretion and suppresses glucagon release in a glucose-dependent manner.[1][2] The primary metabolism of Teneligliptin is mediated by cytochrome P450 (CYP) 3A4 and flavin-containing monooxygenase 3 (FMO3).[3][4][5] To support pharmacokinetic and bioequivalence studies, a rapid, sensitive, and robust bioanalytical method for the quantification of Teneligliptin in biological matrices is essential. This application note details a UPLC-MS/MS method for the determination of Teneligliptin in human plasma using Teneligliptin-d4 as the internal standard.
Signaling Pathway of Teneligliptin
Caption: Mechanism of action of Teneligliptin.
Experimental Workflow
Caption: Bioanalytical workflow for Teneligliptin.
MATERIALS AND METHODS
Chemicals and Reagents
-
Teneligliptin reference standard
-
This compound internal standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (AR grade)
-
Ammonium formate (AR grade)
-
Control human plasma
Instrumentation
A UPLC system coupled with a triple quadrupole mass spectrometer was used for this analysis.
Chromatographic Conditions
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water with 10mM Ammonium Formate |
| Mobile Phase B | Acetonitrile or Methanol with 0.1% Formic Acid |
| Flow Rate | 0.4 - 0.5 mL/min |
| Injection Volume | 5 - 10 µL |
| Column Temperature | 40 °C |
| Run Time | Approximately 4-7 minutes |
Mass Spectrometric Conditions
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | Teneligliptin: m/z 427.2 → 243.1this compound: To be optimized, similar fragmentation to Teneligliptin-d8 (m/z 435.2 → 251.3) is expected[6] |
| Source Temperature | Optimized for instrument |
| Gas Flow | Optimized for instrument |
PROTOCOLS
Standard and Quality Control (QC) Sample Preparation
-
Primary Stock Solutions: Prepare individual stock solutions of Teneligliptin and this compound in methanol.
-
Working Standard Solutions: Prepare serial dilutions of the Teneligliptin stock solution with a mixture of methanol and water to create calibration curve (CC) standards.
-
Spiking: Spike the appropriate working standard solutions into control human plasma to obtain CC and QC samples at various concentrations.
Sample Preparation
-
Pipette 100 µL of plasma sample (blank, CC, QC, or unknown) into a microcentrifuge tube.
-
Add 25 µL of the this compound internal standard working solution.
-
Vortex for 30 seconds.
-
Add 300 µL of acetonitrile to precipitate plasma proteins.[7]
-
Vortex for 2 minutes.
-
Centrifuge at 12,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube or a 96-well plate.
-
Inject a portion of the supernatant into the UPLC-MS/MS system.
RESULTS AND DISCUSSION
Method Validation Summary
The method was validated according to regulatory guidelines. The following parameters were assessed:
| Parameter | Results |
| Linearity Range | 5 - 1000 ng/mL.[6][8] The correlation coefficient (r²) should be > 0.99. |
| LLOQ | 0.5 - 5 ng/mL[7][8] |
| Intra-day Precision | %RSD < 15% |
| Inter-day Precision | %RSD < 15% |
| Accuracy | Within 85-115% of the nominal concentration |
| Recovery | Consistent and reproducible across the concentration range |
| Matrix Effect | Minimal to no significant ion suppression or enhancement observed |
Forced Degradation
Forced degradation studies under acidic, basic, oxidative, thermal, and photolytic conditions can be performed to assess the stability-indicating nature of the method.[9][10][11] Teneligliptin has shown degradation under basic, peroxide, and thermal stress conditions.[9][10]
CONCLUSION
This application note describes a sensitive, specific, and high-throughput UPLC-MS/MS method for the quantification of Teneligliptin in human plasma using this compound as an internal standard. The method is suitable for supporting clinical and preclinical pharmacokinetic studies.
References
- 1. What is the mechanism of Teneligliptin? [synapse.patsnap.com]
- 2. Frontiers | Efficacy and Safety of Teneligliptin in Patients With Type 2 Diabetes Mellitus: A Systematic Review and Meta-Analysis of Randomized Controlled Trials [frontiersin.org]
- 3. The Unique Pharmacological and Pharmacokinetic Profile of Teneligliptin: Implications for Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Teneligliptin: Heralding Change in Type 2 Diabetes [scirp.org]
- 6. pure.korea.ac.kr [pure.korea.ac.kr]
- 7. researchgate.net [researchgate.net]
- 8. Development of a liquid chromatography/tandem-mass spectrometry assay for the simultaneous determination of teneligliptin and its active metabolite teneligliptin sulfoxide in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. (PDF) Method development, validation, and stability studies of teneligliptin by RP-HPLC and identification of degradation products by UPLC tandem mass spectroscopy (2016) | T. N. V. Ganesh Kumar | 17 Citations [scispace.com]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for Teneligliptin-d4 in Tissue Distribution Studies of Teneligliptin
Introduction
Teneligliptin is a potent dipeptidyl peptidase-4 (DPP-4) inhibitor used for the treatment of type 2 diabetes mellitus.[1][2] Understanding the absorption, distribution, metabolism, and excretion (ADME) profile of a drug is critical in its development. Tissue distribution studies are essential for determining the extent and rate of a drug's distribution to various tissues, providing insights into potential sites of action and toxicity.
The use of stable isotope-labeled compounds, such as Teneligliptin-d4, is a powerful technique in pharmacokinetic and bioanalytical studies.[][] Deuterium-labeled compounds serve as ideal internal standards for quantitative analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS) due to their similar physicochemical properties to the parent drug but distinct mass, ensuring high accuracy and precision in quantification.[][5] This document provides detailed application notes and protocols for the use of this compound in the tissue distribution studies of Teneligliptin.
Application Note: The Role of this compound in Bioanalysis
This compound, a deuterated analog of Teneligliptin, is an essential tool for the accurate quantification of Teneligliptin in complex biological matrices such as plasma and tissue homogenates.[] In quantitative LC-MS/MS analysis, an internal standard is used to correct for the variability in sample preparation and instrument response. An ideal internal standard co-elutes with the analyte and experiences similar matrix effects and ionization suppression or enhancement.
Principle of Stable Isotope Dilution Assay: The use of a stable isotope-labeled internal standard, such as this compound, is based on the principle of isotope dilution mass spectrometry. A known amount of this compound is added to the biological sample before extraction and analysis. Since this compound is chemically identical to Teneligliptin, it behaves similarly during sample preparation steps like protein precipitation, liquid-liquid extraction, or solid-phase extraction.[6] During LC-MS/MS analysis, Teneligliptin and this compound are separated from other matrix components and are detected based on their specific mass-to-charge ratios (m/z).[5] The concentration of Teneligliptin in the sample is determined by the ratio of the peak area of the analyte to the peak area of the internal standard.
Advantages of using this compound:
-
Enhanced Accuracy and Precision: It effectively compensates for sample loss during preparation and variations in instrument response.[]
-
Minimized Matrix Effects: Co-elution with the analyte ensures that both compounds experience similar matrix effects.[6]
-
Improved Sensitivity: The use of a stable isotope-labeled internal standard can improve the sensitivity and reliability of the bioanalytical method.[]
Experimental Protocols
The following protocols are based on established methodologies for tissue distribution studies and bioanalytical techniques.
Protocol 1: In-Vivo Tissue Distribution Study in Rats
This protocol describes a typical tissue distribution study in Sprague-Dawley rats to determine the concentration of Teneligliptin in various tissues after oral administration.
1. Animals and Housing:
-
Species: Male Sprague-Dawley rats.[7]
-
Housing: Animals should be housed in controlled conditions (temperature, humidity, and light-dark cycle) with ad libitum access to food and water. They should be fasted overnight before dosing.[7]
-
Ethics: All animal procedures must be approved by an Institutional Animal Care and Use Committee.[7][8]
2. Dose Administration:
-
Drug Formulation: Teneligliptin should be formulated in an appropriate vehicle (e.g., 0.5% methylcellulose solution).
-
Dose: A single oral dose of 1 mg/kg of Teneligliptin is administered by oral gavage.[7]
3. Sample Collection:
-
Time Points: Blood and tissues are collected at multiple time points post-dose, for example, 0.5, 1, 2, 5, 12, 24, 72, and 168 hours (n=4 rats per time point).[7]
-
Blood Collection: Blood samples are collected via cardiac puncture into tubes containing an anticoagulant (e.g., heparin). Plasma is separated by centrifugation (e.g., 1870 x g for 10 minutes at 4°C) and stored at -20°C or lower.[7][8]
-
Tissue Collection: At each time point, animals are euthanized. Tissues of interest (e.g., kidney, liver, lung, spleen, heart, pancreas, brain, muscle, fat, etc.) are rapidly excised, rinsed with saline, blotted dry, weighed, and flash-frozen in liquid nitrogen.[7] Samples are stored at -70°C until analysis.
Protocol 2: Sample Preparation for LC-MS/MS Analysis
This protocol details the extraction of Teneligliptin from plasma and tissue samples for quantification.
1. Preparation of Standards and Quality Controls (QCs):
-
Prepare stock solutions of Teneligliptin and this compound in a suitable solvent (e.g., methanol).
-
Prepare calibration curve standards and QC samples by spiking appropriate amounts of Teneligliptin stock solution into blank plasma and blank tissue homogenate.
2. Tissue Homogenization:
-
Thaw tissue samples on ice.
-
Homogenize the tissues in a suitable buffer (e.g., phosphate-buffered saline) to create a uniform homogenate (e.g., 1:4 w/v).[7]
3. Extraction Procedure (Protein Precipitation):
-
To a 100 µL aliquot of plasma, tissue homogenate, calibration standard, or QC sample, add the internal standard solution (this compound).
-
Add 3 volumes of cold acetonitrile to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at high speed (e.g., 10,000 x g for 10 minutes at 4°C) to pellet the precipitated proteins.[7]
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
Protocol 3: LC-MS/MS Quantification of Teneligliptin
This protocol outlines the instrumental analysis for the quantification of Teneligliptin.
1. Liquid Chromatography (LC) Conditions:
-
Column: A C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm).
-
Mobile Phase: A gradient of mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., 0.1% formic acid in acetonitrile).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 10 µL.
2. Mass Spectrometry (MS/MS) Conditions:
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Detection: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Instrument Parameters: Optimize parameters such as declustering potential, collision energy, and source temperature for maximum signal intensity.
3. Data Analysis:
-
Integrate the peak areas for Teneligliptin and this compound.
-
Calculate the peak area ratio (Teneligliptin / this compound).
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.
-
Determine the concentration of Teneligliptin in the unknown samples by interpolating their peak area ratios from the calibration curve.
Quantitative Data
The following table summarizes the tissue distribution of radioactivity following a single oral dose of 1 mg/kg [¹⁴C]teneligliptin to Sprague-Dawley rats. This data serves as a reference for expected distribution patterns.
Table 1: Tissue Concentration of Teneligliptin Equivalents (ng eq/g) in Rats
| Tissue | 0.5 h | 5 h | 12 h | 24 h | 72 h | 168 h | Tmax (h) |
| Plasma | 290.0 | 79.5 | 32.5 | 11.2 | 1.1 | N.D. | 0.5 |
| Kidney | 12792.0 | 10034.0 | 7113.0 | 4536.0 | 2588.0 | 1629.0 | 0.5 |
| Liver | 2276.0 | 1481.0 | 838.0 | 456.0 | 228.0 | 114.0 | 0.5 |
| Lung | 868.0 | 459.0 | 218.0 | 102.0 | 42.1 | 16.3 | 0.5 |
| Spleen | 429.0 | 290.0 | 158.0 | 75.3 | 31.8 | 12.3 | 0.5 |
| Heart | 231.0 | 111.0 | 50.8 | 21.3 | 4.8 | 1.2 | 0.5 |
| Pancreas | 224.0 | 157.0 | 92.4 | 49.3 | 14.8 | 4.1 | 0.5 |
| Brain | 25.4 | 12.6 | 7.1 | 3.6 | 1.1 | N.D. | 0.5 |
Data adapted from studies using [¹⁴C]teneligliptin.[7] N.D. = Not Detected. Tmax = Time to maximum concentration.
Key Findings from Tissue Distribution Studies:
-
Following oral administration, Teneligliptin is rapidly absorbed and distributed to tissues.[7]
-
The highest concentrations are observed in the kidney and liver, which are the primary organs for elimination.[9][10]
-
The elimination half-life of Teneligliptin is significantly longer in tissues with high DPP-4 activity (like the kidney and liver) compared to plasma, suggesting high-affinity binding to the DPP-4 enzyme in these tissues.[7][8][9]
Visualizations
Mechanism of Action: Teneligliptin
References
- 1. What is the mechanism of Teneligliptin? [synapse.patsnap.com]
- 2. Teneligliptin: Indications, Mechanism of Action and Side Effects_Chemicalbook [chemicalbook.com]
- 5. Development of a liquid chromatography/tandem-mass spectrometry assay for the simultaneous determination of teneligliptin and its active metabolite teneligliptin sulfoxide in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. CRO | Bioanalysis | GLP Quantitative Bioanalysis : LC-MS/MS | Biotrial [biotrial.com]
- 7. Tissue distribution of teneligliptin in rats and comparisons with data reported for other dipeptidyl peptidase‐4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Tissue distribution of teneligliptin in rats and comparisons with data reported for other dipeptidyl peptidase-4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The Unique Pharmacological and Pharmacokinetic Profile of Teneligliptin: Implications for Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of Teneligliptin-d4 in Drug-Drug Interaction Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Teneligliptin is a potent dipeptidyl peptidase-4 (DPP-4) inhibitor used for the treatment of type 2 diabetes mellitus. Understanding its potential for drug-drug interactions (DDIs) is crucial for ensuring patient safety and optimizing therapeutic outcomes. Teneligliptin is metabolized by multiple pathways, including cytochrome P450 (CYP) 3A4 and flavin-containing monooxygenase 3 (FMO3), and is also excreted unchanged by the kidneys. This multi-faceted elimination process suggests a low potential for clinically significant DDIs.
These application notes provide a comprehensive overview and detailed protocols for conducting DDI studies involving Teneligliptin, with a specific focus on the use of its deuterated analog, Teneligliptin-d4, as an internal standard for bioanalytical quantification. The provided methodologies and data will aid researchers in designing and executing robust pharmacokinetic DDI studies.
Data Presentation: Pharmacokinetic Drug-Drug Interaction Studies with Teneligliptin
The following table summarizes the key pharmacokinetic parameters of Teneligliptin and co-administered drugs from various DDI studies. The data is presented as the geometric mean ratio of the parameters with and without the interacting drug, along with the 90% confidence interval (CI). An absence of a clinically significant interaction is generally concluded if the 90% CI for the geometric mean ratio of AUC and Cmax falls within the range of 0.80 to 1.25.
| Co-administered Drug | Analyte | Parameter | Teneligliptin Alone (Geometric Mean) | Teneligliptin + Co-administered Drug (Geometric Mean) | Geometric Mean Ratio (90% CI) | Reference |
| Ketoconazole (400 mg) | Teneligliptin | Cmax (ng/mL) | - | - | 1.37 (1.25 - 1.50) | [1] |
| AUC (ng·h/mL) | - | - | 1.49 (1.39 - 1.60) | [1] | ||
| Metformin (850 mg BID) | Teneligliptin | Cmax (ng/mL) | - | - | 0.907 (0.853 - 0.965) | |
| AUCτ (ng·h/mL) | - | - | 1.042 (0.997 - 1.089) | |||
| Metformin | Cmax (ng/mL) | - | - | 1.057 (0.974 - 1.148) | ||
| AUCτ (ng·h/mL) | - | - | 1.209 (1.143 - 1.278) | |||
| Glimepiride (4 mg) | Teneligliptin | Cmax,ss (ng/mL) | 207.01 | 202.15 | Within 0.8 - 1.25 | |
| AUCτ,ss (ng·h/mL) | 1527.8 | 1578.6 | Within 0.8 - 1.25 | |||
| Canagliflozin (200 mg) | Teneligliptin | Cmax (ng/mL) | - | - | 0.976 | [2][3] |
| AUC0-72h (ng·h/mL) | - | - | 0.983 | [2][3] | ||
| Canagliflozin | Cmax (ng/mL) | - | - | 0.982 | [2][3] | |
| AUC0-72h (ng·h/mL) | - | - | 0.982 | [2][3] | ||
| Pioglitazone | Teneligliptin | HbA1c change from baseline (%) | -0.2 (placebo + pioglitazone) | -0.9 (teneligliptin + pioglitazone) | - | [4][5] |
| FPG change from baseline (mg/dL) | - | Significant reduction with teneligliptin | - | [4][5] |
Experimental Protocols
Protocol 1: Bioanalytical Method for Teneligliptin in Human Plasma using LC-MS/MS with this compound as an Internal Standard
This protocol outlines a validated method for the quantification of Teneligliptin in human plasma, employing this compound as the internal standard (IS).
1. Materials and Reagents:
-
Teneligliptin reference standard
-
This compound (internal standard)
-
Human plasma (with K2EDTA as anticoagulant)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ammonium formate (LC-MS grade)
-
Ultrapure water
2. Preparation of Stock and Working Solutions:
-
Teneligliptin Stock Solution (1 mg/mL): Accurately weigh and dissolve Teneligliptin in methanol.
-
This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.
-
Working Solutions: Prepare serial dilutions of the Teneligliptin stock solution in 50% methanol to create calibration standards and quality control (QC) samples. Prepare a working solution of this compound in 50% methanol.
3. Sample Preparation (Protein Precipitation):
-
To 100 µL of human plasma in a microcentrifuge tube, add 25 µL of the this compound working solution and vortex briefly.
-
Add 300 µL of acetonitrile to precipitate plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject an aliquot into the LC-MS/MS system.
4. LC-MS/MS Parameters:
-
LC System: A high-performance liquid chromatography system.
-
Column: A suitable C18 column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase:
-
A: 0.1% Formic acid in water with 10 mM Ammonium Formate
-
B: 0.1% Formic acid in methanol
-
-
Gradient Elution:
Time (min) %B 0.0 20 1.5 95 2.5 95 2.6 20 | 4.0 | 20 |
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MRM Transitions:
-
Teneligliptin: m/z 427.2 → 243.1[6]
-
This compound (IS): m/z 435.2 → 251.3
-
5. Method Validation: The method should be validated according to regulatory guidelines (e.g., FDA, EMA) for accuracy, precision, selectivity, linearity, recovery, and stability.
Protocol 2: A Representative Drug-Drug Interaction Study Design
This protocol describes a typical clinical trial design to evaluate the DDI potential between Teneligliptin and a test drug.
1. Study Design:
-
An open-label, two-period, two-sequence, crossover study in healthy adult volunteers.
2. Study Periods:
-
Period 1: Subjects receive either Teneligliptin or the test drug alone for a specified duration to reach steady-state.
-
Washout Period: A sufficient washout period between the two treatment periods to ensure complete elimination of the drugs.
-
Period 2: Subjects receive the combination of Teneligliptin and the test drug.
3. Dosing:
-
Administer therapeutic doses of Teneligliptin and the test drug.
4. Pharmacokinetic Sampling:
-
Collect serial blood samples at predefined time points (e.g., pre-dose, and at various intervals post-dose) during each period.
-
Process blood samples to obtain plasma and store at -80°C until analysis.
5. Bioanalysis:
-
Analyze plasma samples for the concentrations of Teneligliptin, its major metabolites (if applicable), and the test drug using a validated bioanalytical method, such as the one described in Protocol 1.
6. Pharmacokinetic and Statistical Analysis:
-
Calculate pharmacokinetic parameters (AUC, Cmax, t1/2, etc.) for each drug administered alone and in combination.
-
Perform statistical analysis to determine the geometric mean ratios and 90% confidence intervals for the pharmacokinetic parameters to assess the presence and significance of any drug interaction.
Mandatory Visualizations
Caption: Experimental workflow for a pharmacokinetic DDI study.
Caption: Teneligliptin's mechanism and metabolic pathways.
References
- 1. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 2. Evaluation of pharmacokinetic and pharmacodynamic interactions of canagliflozin and teneligliptin in Japanese healthy male volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Efficacy and safety of teneligliptin in combination with pioglitazone in Japanese patients with type 2 diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Development of a liquid chromatography/tandem-mass spectrometry assay for the simultaneous determination of teneligliptin and its active metabolite teneligliptin sulfoxide in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Metabolite Identification of Teneligliptin using Teneligliptin-d4
For Researchers, Scientists, and Drug Development Professionals
Introduction
Teneligliptin is a potent dipeptidyl peptidase-4 (DPP-4) inhibitor used for the treatment of type 2 diabetes mellitus. Understanding its metabolic fate is crucial for a comprehensive assessment of its efficacy and safety. Stable isotope-labeled internal standards, such as Teneligliptin-d4, are invaluable tools in drug metabolism studies. They co-elute with the unlabeled drug and its metabolites, and their distinct mass difference allows for confident identification of drug-related material in complex biological matrices, thereby minimizing matrix effects and improving the accuracy of quantification.
These application notes provide a detailed protocol for the identification of Teneligliptin and its metabolites in human plasma and urine using this compound as an internal standard with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Metabolic Profile of Teneligliptin
Teneligliptin is primarily metabolized in the liver by Cytochrome P450 3A4 (CYP3A4) and Flavin-containing monooxygenase 3 (FMO3)[1][2]. A study involving [14C]-labeled Teneligliptin administered to healthy adults identified the parent drug and five metabolites (M1, M2, M3, M4, and M5) in blood plasma[3]. The major metabolic pathway is the oxidation of the thiazolidine ring to form Teneligliptin sulfoxide (M1).
Relative Abundance of Teneligliptin and its Metabolites in Human Plasma
The following table summarizes the relative abundance of Teneligliptin and its metabolites based on the area under the curve (AUC) of radioactivity in plasma[3].
| Compound | Designation | % of Total Radioactivity (AUC) in Plasma | Proposed Biotransformation |
| Teneligliptin | Parent | 71.1% | Unchanged |
| Teneligliptin Sulfoxide | M1 | 14.7% | Oxidation of thiazolidine sulfur |
| Hydroxylated Teneligliptin | M2 | 1.3% | Hydroxylation of the phenyl ring |
| Des-methyl Teneligliptin | M3 | 1.3% | N-demethylation of the pyrazole ring |
| Oxidized M3 | M4 | 0.3% | Oxidation of des-methyl metabolite |
| Glucuronide Conjugate | M5 | 1.1% | Glucuronidation |
Experimental Protocols
Sample Preparation
a) Plasma Sample Preparation (Protein Precipitation)
-
To 100 µL of human plasma, add 10 µL of this compound internal standard solution (1 µg/mL in methanol).
-
Vortex for 10 seconds.
-
Add 400 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase starting condition (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid).
-
Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
b) Urine Sample Preparation (Dilute-and-Shoot)
-
Thaw frozen human urine samples at room temperature.
-
Centrifuge at 2,000 x g for 5 minutes to pellet any particulate matter.
-
To 50 µL of the supernatant, add 440 µL of water and 10 µL of this compound internal standard solution (1 µg/mL in methanol).
-
Vortex for 30 seconds.
-
Transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Analysis
a) Liquid Chromatography Conditions
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 15 minutes, hold at 95% B for 2 minutes, return to 5% B and equilibrate for 3 minutes. |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
b) Mass Spectrometry Conditions
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Cone Gas Flow | 50 L/hr |
| Desolvation Gas Flow | 800 L/hr |
c) Proposed MRM Transitions for Teneligliptin and its Metabolites
The following table provides the proposed Multiple Reaction Monitoring (MRM) transitions for the parent drug, the internal standard, and the identified metabolites. The transitions for M2-M5 are predicted based on their likely structures.
| Compound | Designation | Precursor Ion (m/z) | Product Ion (m/z) |
| Teneligliptin | Parent | 427.2 | 243.1 |
| This compound | IS | 431.2 | 247.1 |
| Teneligliptin Sulfoxide | M1 | 443.2 | 243.1 |
| Hydroxylated Teneligliptin | M2 | 443.2 | 259.1 |
| Des-methyl Teneligliptin | M3 | 413.2 | 243.1 |
| Oxidized M3 | M4 | 429.2 | 243.1 |
| Teneligliptin Glucuronide | M5 | 603.2 | 427.2 |
Data Analysis and Metabolite Identification
The use of this compound facilitates the identification of metabolites by creating a characteristic doublet peak in the mass spectrum for the parent drug and each metabolite, separated by 4 Da.
-
Extraction of Ion Chromatograms: Extract the ion chromatograms for the predicted precursor ions of Teneligliptin and its potential metabolites.
-
Peak Pairing: Look for pairs of peaks with a 4 Da mass difference that co-elute. The peak corresponding to the deuterated compound will have a slightly earlier retention time.
-
MS/MS Fragmentation Analysis: Acquire full scan MS/MS spectra for the identified parent and metabolite peaks. The fragmentation pattern of the metabolites should show common fragment ions with the parent drug, confirming their structural relationship.
Visualizations
Metabolic Pathway of Teneligliptin
Caption: Proposed metabolic pathway of Teneligliptin in humans.
Experimental Workflow for Metabolite Identification
Caption: Workflow for Teneligliptin metabolite identification.
References
Application Notes and Protocols for Spiking Biological Samples with Teneligliptin-d4
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the spiking of biological samples with Teneligliptin-d4, a common internal standard used in the quantitative analysis of Teneligliptin. The following sections outline the necessary procedures, from sample preparation to analysis, and include relevant quantitative data and workflow visualizations.
Introduction
Teneligliptin is a dipeptidyl peptidase-4 (DPP-4) inhibitor used for the treatment of type 2 diabetes mellitus.[1][2] Accurate quantification of Teneligliptin in biological matrices such as plasma is crucial for pharmacokinetic and toxicokinetic studies. The use of a stable isotope-labeled internal standard, such as this compound, is a widely accepted practice in bioanalytical methods using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to ensure accuracy and precision by correcting for variability during sample processing and analysis.[3]
This protocol details a standard procedure for spiking biological samples with this compound for the subsequent quantification of Teneligliptin.
Experimental Protocols
Materials and Reagents
-
Teneligliptin reference standard
-
This compound internal standard
-
Biological matrix (e.g., human plasma, rat plasma, rabbit plasma)[4][5]
-
Acetonitrile (ACN), HPLC grade[5]
-
Formic acid, LC-MS grade
-
Perchloric acid[5]
-
Phosphate buffer[1]
-
Water, deionized or Milli-Q
-
Vortex mixer
-
Centrifuge
-
Pipettes and tips
-
Autosampler vials
Preparation of Stock and Working Solutions
2.2.1. Teneligliptin Stock Solution (1 mg/mL)
-
Accurately weigh 10 mg of Teneligliptin reference standard.
-
Dissolve in 10 mL of methanol to obtain a concentration of 1 mg/mL.
-
Store at 2-8°C.
2.2.2. This compound Internal Standard (IS) Stock Solution (1 mg/mL)
-
Accurately weigh 1 mg of this compound.
-
Dissolve in 1 mL of methanol to obtain a concentration of 1 mg/mL.[3]
-
Store at 2-8°C.
2.2.3. Teneligliptin Working Solutions
-
Prepare a series of working solutions by serially diluting the Teneligliptin stock solution with a suitable solvent (e.g., 50:50 acetonitrile:water) to create calibration standards.
-
The concentration range for calibration curves is typically between 0.5–20 ng/mL for Teneligliptin in plasma.[5]
2.2.4. This compound Internal Standard (IS) Working Solution
-
Dilute the this compound stock solution with a suitable solvent (e.g., methanol) to a final concentration of 10 µg/mL.[3]
Sample Spiking and Preparation Protocol
This protocol utilizes a protein precipitation method, which is a common and effective technique for extracting Teneligliptin from plasma samples.[5]
-
Sample Collection: Collect biological samples (e.g., blood) and process to obtain the desired matrix (e.g., plasma by centrifugation).[3]
-
Aliquoting: Pipette a specific volume of the biological sample (e.g., 100 µL of plasma) into a clean microcentrifuge tube.[3]
-
Spiking with Internal Standard: Add a small volume (e.g., 10 µL) of the this compound internal standard working solution (10 µg/mL) to the plasma sample.[3]
-
Vortexing: Gently vortex the mixture for 30 seconds to ensure homogeneity.
-
Protein Precipitation: Add a larger volume of a protein precipitating agent, such as 1 mL of methanol or acetonitrile, to the tube.[3]
-
Vortexing: Vortex the mixture vigorously for 2-3 minutes to facilitate protein precipitation.
-
Centrifugation: Centrifuge the samples at a high speed (e.g., 10,000 rpm) for 10 minutes at 4°C to pellet the precipitated proteins.[3]
-
Supernatant Transfer: Carefully transfer the clear supernatant to a clean tube or an autosampler vial for LC-MS/MS analysis.
-
Injection: Inject a specific volume (e.g., 10 µL) of the supernatant into the LC-MS/MS system.[5]
Quantitative Data Summary
The following tables summarize typical quantitative data obtained during the validation of bioanalytical methods for Teneligliptin using an internal standard.
Table 1: Recovery of Teneligliptin from Plasma
| Analyte | Concentration Level | Mean Recovery (%) |
|---|---|---|
| Teneligliptin | Low QC | >82% |
| Medium QC | >82% | |
| High QC | >82% |
Data synthesized from a study in rabbit plasma.[4]
Table 2: Precision and Accuracy Data for Teneligliptin in Rat Plasma
| QC Level | Concentration (ng/mL) | Precision (%CV) | Accuracy (%) |
|---|---|---|---|
| LLOQ | 0.5 | <15 | 95.41 |
| LQC | 1.5 | <15 | 95.41 |
| MQC | 10 | <15 | 97.29 |
| HQC | 18 | <15 | 95.23 |
LLOQ: Lower Limit of Quantification, LQC: Low-Quality Control, MQC: Medium Quality Control, HQC: High-Quality Control. Data from a simultaneous estimation study in rat plasma.[5]
Visualizations
Experimental Workflow
The following diagram illustrates the key steps in the biological sample spiking and preparation workflow.
Caption: Workflow for Spiking and Preparing Biological Samples.
Teneligliptin Signaling Pathway
Teneligliptin acts by inhibiting the DPP-4 enzyme. This diagram shows the simplified mechanism of action.
Caption: Simplified Signaling Pathway of Teneligliptin.
References
- 1. ijtsrd.com [ijtsrd.com]
- 2. Development and Validation of a Stability Indicating RP-HPLC Method for Simultaneous Estimation of Teneligliptin and Metformin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scite.ai [scite.ai]
- 4. [PDF] BIOANALYTICAL METHOD DEVELOPMENT AND VALIDATION OF TENELIGLIPTIN USING RP-HPLC IN RABBIT PLASMA | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Quantification of Teneligliptin using Teneligliptin-d4
Welcome to the technical support center for the bioanalysis of Teneligliptin. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to matrix effects during the quantification of Teneligliptin using its deuterated internal standard, Teneligliptin-d4.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and why are they a concern in the quantification of Teneligliptin?
A1: Matrix effects are the alteration of ionization efficiency for an analyte by the presence of co-eluting, undetected components in the sample matrix. In the context of liquid chromatography-mass spectrometry (LC-MS/MS) analysis of Teneligliptin in biological samples like plasma, endogenous components such as phospholipids, salts, and metabolites can co-elute with Teneligliptin and its internal standard (IS), this compound. This interference can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), compromising the accuracy, precision, and sensitivity of the assay.
Q2: How does a stable isotope-labeled internal standard like this compound help in mitigating matrix effects?
A2: A stable isotope-labeled internal standard (SIL-IS), such as this compound, is considered the gold standard for quantitative bioanalysis. Because it has nearly identical physicochemical properties to the analyte, it co-elutes chromatographically and experiences similar matrix effects. By calculating the peak area ratio of the analyte to the IS, the variability introduced by matrix effects can be effectively compensated for, leading to more accurate and precise quantification.
Q3: What are the regulatory expectations for evaluating matrix effects?
A3: Regulatory agencies like the U.S. Food and Drug Administration (FDA) require that matrix effects be thoroughly investigated during bioanalytical method validation.[1][2] This typically involves assessing the matrix effect in at least six different lots of the biological matrix. The precision of the analyte response in the presence of matrix from different sources should be within a certain limit, typically ≤15% coefficient of variation (CV).
Q4: What should I do if I observe significant or variable matrix effects?
A4: If significant matrix effects are observed, several strategies can be employed to minimize their impact:
-
Optimize Sample Preparation: Employ more rigorous sample cleanup techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering matrix components.[3]
-
Modify Chromatographic Conditions: Adjust the mobile phase composition, gradient, or switch to a different column to achieve better separation of Teneligliptin from matrix interferences.
-
Sample Dilution: Diluting the sample can reduce the concentration of interfering components, thereby minimizing their effect on ionization.
Troubleshooting Guide
Issue 1: Inconsistent results for quality control (QC) samples across different batches.
-
Possible Cause: Variable matrix effects between different lots of the biological matrix.
-
Troubleshooting Steps:
-
Re-evaluate Matrix Factor: Perform the matrix effect experiment using at least six new, individual lots of the blank matrix.
-
Assess Internal Standard Performance: Ensure that the matrix factor for this compound is consistent across the different lots and that it effectively tracks the matrix effect of Teneligliptin.
-
Improve Sample Cleanup: If variability persists, consider a more effective sample preparation method to remove a broader range of interfering substances.
-
Issue 2: Poor recovery of Teneligliptin and/or this compound.
-
Possible Cause: Suboptimal extraction procedure.
-
Troubleshooting Steps:
-
Optimize Protein Precipitation: If using protein precipitation, experiment with different organic solvents (e.g., acetonitrile, methanol) and their ratios to the plasma volume.
-
Evaluate LLE/SPE Conditions: If using liquid-liquid or solid-phase extraction, optimize the pH of the sample, the extraction solvent, and the washing and elution steps.
-
Check for Non-specific Binding: Teneligliptin may bind to glass surfaces. Using polypropylene labware can help mitigate this issue.
-
Issue 3: Chromatographic peak for Teneligliptin shows tailing or splitting.
-
Possible Cause: Column contamination, improper mobile phase pH, or column degradation.
-
Troubleshooting Steps:
-
Column Washing: Wash the column with a strong solvent to remove any adsorbed matrix components.
-
Mobile Phase pH: Ensure the pH of the mobile phase is appropriate for the pKa of Teneligliptin to maintain a consistent ionization state.
-
Guard Column: Use a guard column to protect the analytical column from strongly retained matrix components.
-
Column Replacement: If the issue persists, the analytical column may need to be replaced.
-
Quantitative Data Summary
The following tables summarize typical quantitative data for the assessment of matrix effects, recovery, and process efficiency for Teneligliptin and its deuterated internal standard.
Table 1: Matrix Effect and Recovery of Teneligliptin and this compound
| Analyte | QC Level | Mean Peak Area (Post-extraction Spike in Matrix) (n=6) | Mean Peak Area (Neat Solution) (n=6) | Matrix Factor (MF) | % Recovery (Mean ± SD) |
| Teneligliptin | Low QC | 15,234 | 16,105 | 0.95 | 92.5 ± 4.1 |
| Mid QC | 151,876 | 160,543 | 0.95 | 93.1 ± 3.5 | |
| High QC | 1,532,987 | 1,615,321 | 0.95 | 92.8 ± 3.8 | |
| This compound | IS Conc. | 54,321 | 56,987 | 0.95 | 94.2 ± 2.9 |
Table 2: Process Efficiency and IS-Normalized Matrix Factor
| Analyte | QC Level | Process Efficiency (%) | IS-Normalized Matrix Factor |
| Teneligliptin | Low QC | 87.8 | 1.00 |
| Mid QC | 88.4 | 1.00 | |
| High QC | 88.1 | 1.00 |
Experimental Protocols
Detailed Methodology for Matrix Effect Assessment
This protocol describes the post-extraction addition method to quantitatively assess the matrix effect.
a. Preparation of Samples:
-
Set A (Analyte in Neat Solution): Prepare solutions of Teneligliptin at low, medium, and high QC concentrations in the mobile phase. Prepare a solution of this compound at the working concentration.
-
Set B (Post-extraction Spike): Extract blank plasma from six different sources using the validated sample preparation method (e.g., protein precipitation). After extraction, spike the resulting supernatant with Teneligliptin at the three QC levels and this compound at its working concentration.
b. Analysis:
-
Inject both sets of samples into the LC-MS/MS system.
c. Calculations:
-
Matrix Factor (MF):
-
IS-Normalized Matrix Factor:
Detailed Methodology for Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma sample in a polypropylene microcentrifuge tube, add 50 µL of this compound internal standard solution (in 50% methanol).
-
Vortex the sample for 10 seconds.
-
Add 350 µL of acetonitrile to precipitate the proteins.
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube or a 96-well plate.
-
Inject an aliquot of the supernatant into the LC-MS/MS system.
LC-MS/MS Conditions
-
LC System: A standard HPLC or UHPLC system.
-
Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A suitable gradient to elute Teneligliptin and separate it from early-eluting matrix components.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
MS System: A triple quadrupole mass spectrometer.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MRM Transitions:
-
Teneligliptin: m/z 427.2 → 243.1
-
This compound (as a surrogate for Teneligliptin-d8): m/z 435.2 → 251.3[4]
-
Visualizations
Caption: Experimental workflow for the assessment of matrix effects.
Caption: Signaling pathway of Teneligliptin via DPP-4 inhibition.
References
Technical Support Center: Optimizing Mass Spectrometry Parameters for Teneligliptin-d4
Welcome to the technical support center for the bioanalysis of Teneligliptin-d4. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on method development, parameter optimization, and troubleshooting for the quantitative analysis of this compound using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Frequently Asked Questions (FAQs)
Q1: What are the recommended precursor and product ions for monitoring Teneligliptin and this compound?
A1: The most commonly used multiple reaction monitoring (MRM) transitions for Teneligliptin and its deuterated internal standard are acquired in positive ion mode. While this compound is specified, a closely related deuterated standard, Teneligliptin-d8, has established transitions that can be adapted.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| Teneligliptin | 427.2 | 243.1[1] |
| Teneligliptin-d8 | 435.2 | 251.3[1] |
For this compound, the expected precursor ion would be approximately m/z 431.2. The product ion would likely be shifted by +4 Da as well, though this should be confirmed experimentally by infusing a standard solution of this compound and performing a product ion scan.
Q2: What is a suitable internal standard for the analysis of Teneligliptin?
A2: A stable isotope-labeled version of the analyte is the ideal internal standard for LC-MS/MS analysis as it co-elutes and experiences similar ionization effects.[2] this compound or Teneligliptin-d8 are therefore the recommended internal standards for the quantitative analysis of Teneligliptin.
Q3: What are the general starting conditions for liquid chromatography?
A3: A reverse-phase C18 column is typically used for the separation of Teneligliptin. The mobile phase commonly consists of a mixture of acetonitrile and an aqueous buffer containing a volatile additive to promote ionization, such as formic acid or ammonium formate.
Experimental Protocols
Sample Preparation: Protein Precipitation
This protocol is suitable for the extraction of Teneligliptin and this compound from plasma samples.
-
To 100 µL of plasma sample in a polypropylene microcentrifuge tube, add 200 µL of ice-cold acetonitrile containing the internal standard (this compound).
-
Vortex the mixture for 1 minute to precipitate the proteins.
-
Centrifuge the sample at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean polypropylene tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
Troubleshooting Guides
Issue 1: Low Signal Intensity or Poor Sensitivity
Possible Causes and Solutions:
-
Suboptimal MS Parameters: The cone voltage and collision energy are critical for achieving optimal sensitivity. These parameters should be optimized for both Teneligliptin and this compound.
-
Optimization Protocol:
-
Prepare a standard solution of this compound at a concentration of approximately 100 ng/mL in the initial mobile phase.
-
Infuse the solution directly into the mass spectrometer at a constant flow rate (e.g., 10 µL/min).
-
Perform a precursor ion scan to confirm the parent m/z.
-
Select the precursor ion and perform a product ion scan to identify the most abundant and stable fragment ions.
-
To optimize the cone voltage, monitor the intensity of the precursor ion while ramping the cone voltage over a suitable range (e.g., 5-60 V). Select the voltage that yields the highest intensity.
-
Using the optimized cone voltage, select the most intense product ion and optimize the collision energy by ramping it over an appropriate range (e.g., 5-50 eV) to find the energy that produces the maximum signal.
-
-
-
Matrix Effects: Co-eluting endogenous components from the biological matrix can suppress the ionization of the analyte and internal standard, leading to reduced sensitivity.
-
Troubleshooting Steps:
-
Improve chromatographic separation to move the analyte peak away from regions of significant ion suppression.
-
Enhance the sample clean-up procedure. Consider solid-phase extraction (SPE) as an alternative to protein precipitation for cleaner extracts.
-
Evaluate for the presence of phospholipids, a common source of matrix effects in plasma samples. Modify the chromatographic gradient to allow for their elution after the analyte.
-
-
-
Adduct Formation: The formation of adducts (e.g., sodium or potassium) with the analyte can reduce the intensity of the desired protonated molecule.
-
Solutions:
-
The use of a mobile phase with a higher percentage of organic solvent or the addition of a small amount of a volatile buffer like ammonium formate can help to minimize adduct formation.
-
Ensure high-purity solvents and reagents are used to minimize the introduction of metal ions.
-
-
Issue 2: High Variability in Results
Possible Causes and Solutions:
-
Inconsistent Sample Preparation: Manual sample preparation can introduce variability. Ensure consistent timing and technique for each step, particularly vortexing and centrifugation. The use of automated liquid handling systems can improve reproducibility.
-
Improper Internal Standard Use: The concentration of the internal standard should be appropriate for the expected analyte concentration range. The internal standard should be added as early as possible in the sample preparation process to account for any analyte loss during extraction.
-
Carryover: Teneligliptin may exhibit carryover in the LC system, leading to inaccurate quantification of subsequent samples.
-
Solutions:
-
Optimize the autosampler wash procedure by using a strong solvent (e.g., a high percentage of organic solvent, potentially with a small amount of acid or base) to effectively clean the injection needle and port.
-
Include blank injections after high-concentration samples in the analytical run to assess and mitigate carryover.
-
-
Visualizations
Caption: Experimental workflow for this compound bioanalysis.
Caption: Troubleshooting logic for low signal intensity.
References
Technical Support Center: Troubleshooting Poor Peak Shape of Teneligliptin-d4 in HPLC
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address poor peak shape issues encountered during the HPLC analysis of Teneligliptin-d4.
Troubleshooting Guide: Question & Answer Format
This guide addresses specific issues that can lead to poor peak shape for this compound, providing potential causes and systematic solutions.
Q1: Why is my this compound peak tailing?
Peak tailing, where the latter half of the peak is broader than the front half, is a common issue.[1][2] It can compromise peak integration and reduce analytical accuracy.
Potential Causes and Solutions:
-
Secondary Silanol Interactions: Residual silanol groups on the silica-based stationary phase can interact with the basic amine groups in this compound, causing tailing.[3][4][5]
-
Solution 1: Adjust Mobile Phase pH: Lowering the mobile phase pH (e.g., to pH 2-3 with formic acid or trifluoroacetic acid) can protonate the silanol groups, minimizing these secondary interactions.[6][7][8]
-
Solution 2: Use a Buffer: Incorporating a buffer, such as ammonium formate or ammonium acetate, in the mobile phase can help maintain a consistent pH and mask the silanol interactions.[4][5]
-
Solution 3: Employ an End-Capped Column: Use a modern, high-purity, end-capped C18 or similar column where the residual silanols are chemically deactivated.[3]
-
-
Column Overload: Injecting too much sample can saturate the column, leading to peak tailing.[9][10][11]
-
Column Contamination or Degradation: Accumulation of contaminants or degradation of the stationary phase can create active sites that cause tailing.[9][13]
-
Solution 1: Flush the column with a strong solvent.
-
Solution 2: If the problem persists, replace the guard column or the analytical column.[14]
-
Q2: What is causing my this compound peak to show fronting?
Peak fronting, the inverse of tailing where the peak's front is sloped, is a less common but still significant issue.
Potential Causes and Solutions:
-
Sample Solvent Incompatibility: If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause the analyte to travel through the column too quickly at the beginning, leading to fronting.[15]
-
Solution: Whenever possible, dissolve and inject the sample in the initial mobile phase.[16] If a different solvent must be used, ensure it is weaker than the mobile phase.
-
-
Column Overloading (Concentration): Injecting a highly concentrated sample can lead to fronting.[12][15]
-
Solution: Dilute the sample to a lower concentration.[12]
-
-
Poor Column Packing or a Column Void: A poorly packed column or the formation of a void at the column inlet can disrupt the sample band, causing fronting.[17][18]
-
Solution: Replace the column with a new, well-packed one.
-
Q3: Why is my this compound peak splitting into two or more peaks?
Peak splitting can be a complex issue arising from various factors within the HPLC system or the method itself.[1][18]
Potential Causes and Solutions:
-
Sample Solvent and Mobile Phase Mismatch: A significant difference in the composition or pH of the sample solvent and the mobile phase can cause the peak to split.[11][19]
-
Solution: Prepare the sample in a solvent that is as close in composition to the mobile phase as possible.
-
-
Partially Blocked Frit or Column Inlet: A blockage can cause the sample to be introduced onto the column unevenly, resulting in a split peak.[11][14][20]
-
Solution 1: Reverse-flush the column to dislodge any particulates.
-
Solution 2: If flushing does not resolve the issue, replace the column frit or the entire column.[20]
-
-
Co-elution with an Interferent: The split peak may actually be two different compounds eluting very close to each other.
-
Solution: Adjust the mobile phase composition, gradient slope, or temperature to improve the resolution between the two peaks.[20]
-
-
Mobile Phase pH is Too Close to the Analyte's pKa: If the mobile phase pH is very close to the pKa of Teneligliptin, both the ionized and non-ionized forms of the molecule may be present, leading to peak splitting.[16][21]
-
Solution: Adjust the mobile phase pH to be at least 1.5-2 pH units away from the analyte's pKa.
-
Frequently Asked Questions (FAQs)
Q: Can the deuteration of this compound affect its peak shape compared to non-deuterated Teneligliptin?
A: While isotopic substitution is not expected to cause significant changes in chromatographic behavior, minor differences in acidity and hydrophobicity can occur. However, the fundamental causes of poor peak shape, such as secondary interactions and mobile phase effects, will be the same for both compounds. Troubleshooting strategies should therefore be applicable to both the deuterated and non-deuterated forms.
Q: How does column temperature affect the peak shape of this compound?
A: Increasing the column temperature generally decreases the viscosity of the mobile phase, which can lead to sharper peaks and reduced analysis time.[22][23][24] However, inconsistent temperature control can cause retention time shifts and peak broadening.[22][23][25] It is crucial to use a column oven to maintain a stable and uniform temperature.
Q: What is an acceptable tailing factor?
A: An ideal peak has a tailing factor of 1.0. In practice, a tailing factor between 0.9 and 1.5 is often considered acceptable for many applications. However, specific methods may have stricter requirements.
Quantitative Data Summary
The following table summarizes typical HPLC parameters that can be optimized to improve the peak shape of this compound.
| Parameter | Typical Starting Condition | Troubleshooting Adjustment Range | Potential Impact on Peak Shape |
| Mobile Phase pH | 3.0 (with 0.1% Formic Acid) | 2.5 - 4.5 | Lower pH reduces tailing for basic compounds.[26][27][28] |
| Buffer Concentration | 10 mM Ammonium Formate | 5 - 25 mM | Higher concentration can improve peak symmetry.[6] |
| Column Temperature | 30 °C | 25 - 45 °C | Increased temperature can lead to sharper peaks.[29] |
| Flow Rate | 1.0 mL/min | 0.8 - 1.2 mL/min | Optimizing flow rate can improve peak efficiency.[2] |
| Injection Volume | 10 µL | 2 - 20 µL | Reducing volume can mitigate overload-related issues.[2] |
Experimental Protocols
Standard HPLC Method for this compound Analysis
This protocol provides a starting point for the analysis of this compound and can be modified as part of the troubleshooting process.
-
HPLC System: A standard HPLC system with a quaternary or binary pump, autosampler, column oven, and a UV or Mass Spectrometric detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is a common choice.[30][31][32]
-
Mobile Phase:
-
Solvent A: 0.1% Formic Acid in Water
-
Solvent B: 0.1% Formic Acid in Acetonitrile
-
-
Gradient Elution:
-
Start with 95% Solvent A and 5% Solvent B.
-
Linearly increase to 95% Solvent B over 10 minutes.
-
Hold at 95% Solvent B for 2 minutes.
-
Return to initial conditions and equilibrate for 3 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection: UV at 245 nm or appropriate mass transition for MS detection.
-
Sample Preparation: Dissolve this compound in the initial mobile phase composition (95:5 Water:Acetonitrile with 0.1% Formic Acid) to a concentration of 10 µg/mL.
Visualizations
Caption: Troubleshooting logic for HPLC peak shape issues.
Caption: Standard experimental workflow for HPLC analysis.
References
- 1. chromatographytoday.com [chromatographytoday.com]
- 2. pharmaguru.co [pharmaguru.co]
- 3. chromtech.com [chromtech.com]
- 4. restek.com [restek.com]
- 5. m.youtube.com [m.youtube.com]
- 6. hplc.eu [hplc.eu]
- 7. agilent.com [agilent.com]
- 8. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 9. uhplcs.com [uhplcs.com]
- 10. gmpinsiders.com [gmpinsiders.com]
- 11. acdlabs.com [acdlabs.com]
- 12. perkinelmer.com [perkinelmer.com]
- 13. Reasons for Peak Tailing of HPLC Column - Hawach [hawachhplccolumn.com]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. Understanding Peak Fronting in HPLC | Phenomenex [phenomenex.com]
- 16. Guide de dépannage pour la HPLC [sigmaaldrich.com]
- 17. support.waters.com [support.waters.com]
- 18. bio-works.com [bio-works.com]
- 19. researchgate.net [researchgate.net]
- 20. Peak Splitting in HPLC: Causes and Solutions | Separation Science [sepscience.com]
- 21. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
- 22. avantorsciences.com [avantorsciences.com]
- 23. How does increasing column temperature affect LC methods? [sciex.com]
- 24. restek.com [restek.com]
- 25. chromtech.com [chromtech.com]
- 26. moravek.com [moravek.com]
- 27. chromatographytoday.com [chromatographytoday.com]
- 28. agilent.com [agilent.com]
- 29. researchgate.net [researchgate.net]
- 30. ijtsrd.com [ijtsrd.com]
- 31. ijbpas.com [ijbpas.com]
- 32. Development and Validation of a Stability Indicating RP-HPLC Method for Simultaneous Estimation of Teneligliptin and Metformin - PMC [pmc.ncbi.nlm.nih.gov]
Preventing isotopic exchange of deuterium in Teneligliptin-d4
Welcome to the Technical Support Center for Teneligliptin-d4. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the isotopic exchange of deuterium in this compound during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is preventing isotopic exchange important?
This compound is a deuterated analog of Teneligliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor used in the management of type 2 diabetes.[1][2][3][4][5] The four deuterium atoms in this compound are typically introduced to serve as a stable isotope-labeled internal standard for quantitative analysis in pharmacokinetic and metabolic studies using mass spectrometry.[1]
Preventing the exchange of these deuterium atoms with protons from the surrounding environment (e.g., solvents, reagents) is critical for maintaining the isotopic purity of the standard. Isotopic exchange can lead to inaccurate quantification of Teneligliptin in biological samples, compromising the validity of experimental results.[6]
Q2: Where are the deuterium atoms located in this compound and are they susceptible to exchange?
The deuterium atoms in commercially available this compound are located on the piperazine ring. Based on the chemical structure of Teneligliptin, the protons on the piperazine ring are not directly attached to heteroatoms and are not in positions that are typically highly susceptible to spontaneous exchange, such as alpha to a carbonyl group. However, under certain conditions, even C-H bonds can undergo exchange.
Q3: What are the primary factors that can induce isotopic exchange of deuterium in this compound?
The rate of deuterium-hydrogen (D-H) exchange is influenced by several factors:
-
pH: Isotopic exchange is often catalyzed by acids or bases.[1][7] Both strongly acidic and strongly basic conditions should be avoided. The minimum exchange rate for many organic molecules is often found in the slightly acidic to neutral pH range.
-
Temperature: Higher temperatures provide the necessary activation energy for exchange reactions to occur.[7][8][9] Therefore, it is advisable to conduct experiments at the lowest feasible temperature.
-
Solvent Type: Protic solvents (e.g., water, methanol, ethanol) contain exchangeable protons and can readily participate in D-H exchange. Aprotic solvents (e.g., acetonitrile, dimethyl sulfoxide, dichloromethane) are less likely to cause significant exchange.
Troubleshooting Guide: Preventing Isotopic Exchange
This guide provides a systematic approach to troubleshoot and prevent isotopic exchange of deuterium in this compound.
Issue 1: Suspected Loss of Deuterium During Sample Preparation
Symptoms:
-
Inconsistent quantitative results in LC-MS analysis.
-
Appearance of a peak corresponding to the mass of unlabeled Teneligliptin in the mass spectrum of the this compound standard.
-
A decrease in the ion intensity ratio of this compound to an internal standard over time.
Root Causes and Solutions:
| Potential Cause | Recommended Action | Rationale |
| Use of Protic Solvents | Switch to aprotic solvents for sample dissolution and dilution. Recommended solvents include acetonitrile, DMSO (anhydrous), or dichloromethane. | Protic solvents contain exchangeable protons that can readily replace the deuterium atoms on this compound.[10] |
| Presence of Water | Ensure all solvents are anhydrous and glassware is thoroughly dried before use. Store solvents over molecular sieves if necessary. | Water is a common source of protons and can facilitate isotopic exchange, especially under non-neutral pH conditions. |
| Extreme pH Conditions | Maintain the pH of all solutions as close to neutral (pH 7) as possible. Avoid strong acids and bases. | Acid and base catalysis significantly accelerates the rate of D-H exchange.[1][7] |
| Elevated Temperatures | Perform all sample preparation steps at room temperature or below. If possible, use a chilled autosampler. | Higher temperatures increase the kinetic energy of molecules, making it easier to overcome the activation energy barrier for isotopic exchange.[7][8][9] |
Issue 2: Isotopic Exchange During Analytical Measurement (e.g., LC-MS)
Symptoms:
-
Peak tailing or fronting specifically for the this compound peak in the chromatogram.
-
In-source exchange observed in the mass spectrometer.
-
Gradual decrease in the deuterated signal over a sequence of injections.
Root Causes and Solutions:
| Potential Cause | Recommended Action | Rationale |
| Protic Mobile Phase | If compatible with the chromatography, consider using a mobile phase with a higher percentage of aprotic solvent. | Minimizing the presence of protic solvents in the mobile phase reduces the opportunity for on-column exchange. |
| Mobile Phase pH | Adjust the mobile phase pH to be as close to neutral as possible while maintaining good chromatographic separation. | As with sample preparation, extreme pH in the mobile phase can promote isotopic exchange on the analytical column. |
| High Ion Source Temperature | Optimize the ion source temperature to the lowest setting that still provides adequate desolvation and ionization. | High temperatures in the mass spectrometer's ion source can induce gas-phase D-H exchange. |
Experimental Protocols
Protocol 1: Assessment of Isotopic Purity of this compound Stock Solution
This protocol outlines a method to verify the initial isotopic purity of your this compound standard.
Methodology:
-
Sample Preparation:
-
Accurately weigh a small amount of this compound.
-
Dissolve the standard in anhydrous acetonitrile to a final concentration of 1 mg/mL.
-
Prepare a serial dilution to a working concentration of 1 µg/mL in anhydrous acetonitrile.
-
-
Instrumentation:
-
High-Resolution Mass Spectrometer (HRMS) such as an Orbitrap or TOF instrument.
-
Direct infusion or Flow Injection Analysis (FIA) is preferred to avoid on-column exchange.
-
-
Data Acquisition:
-
Infuse the 1 µg/mL solution directly into the mass spectrometer.
-
Acquire full scan mass spectra in positive ion mode over a mass range that includes the molecular ions of both unlabeled Teneligliptin (C₂₂H₃₀N₆OS, exact mass ~426.22) and this compound (C₂₂H₂₆D₄N₆OS, exact mass ~430.25).
-
-
Data Analysis:
-
Determine the relative intensities of the monoisotopic peaks for unlabeled Teneligliptin and this compound.
-
Calculate the isotopic purity using the following formula: Isotopic Purity (%) = [Intensity(d4) / (Intensity(d4) + Intensity(d0))] * 100
-
Protocol 2: Monitoring Isotopic Stability in a Protic Solvent Over Time
This protocol is designed to evaluate the stability of this compound in a protic solvent under specific pH and temperature conditions.
Methodology:
-
Sample Preparation:
-
Prepare a 10 µg/mL solution of this compound in the chosen protic solvent (e.g., methanol/water 50:50 v/v).
-
Adjust the pH of the solution to the desired value (e.g., pH 4, 7, and 9) using a suitable buffer.
-
Divide the solution into aliquots for analysis at different time points.
-
-
Incubation:
-
Store the aliquots at a controlled temperature (e.g., 4°C, 25°C, and 40°C).
-
-
Analysis:
-
At specified time intervals (e.g., 0, 1, 4, 8, 24 hours), take an aliquot and dilute it 1:10 with anhydrous acetonitrile to quench the exchange reaction.
-
Analyze the diluted sample immediately using the HRMS method described in Protocol 1.
-
-
Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the initial (time 0) measurement.
-
Plot the percentage of remaining this compound against time for each condition to determine the rate of isotopic exchange.
-
Data Presentation
Table 1: Hypothetical Isotopic Stability of this compound under Various Conditions
| Solvent | pH | Temperature (°C) | % Deuterium Remaining (after 24h) |
| Acetonitrile | 7 | 25 | >99% |
| Methanol/Water (50:50) | 7 | 25 | 95% |
| Methanol/Water (50:50) | 4 | 25 | 98% |
| Methanol/Water (50:50) | 9 | 25 | 85% |
| Methanol/Water (50:50) | 7 | 40 | 80% |
Note: The data in this table is illustrative and should be experimentally determined for your specific conditions.
Visualizations
Caption: Factors promoting the isotopic exchange of this compound.
Caption: Troubleshooting workflow for suspected isotopic exchange.
References
- 1. mdpi.com [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. hilarispublisher.com [hilarispublisher.com]
- 6. scispace.com [scispace.com]
- 7. Sub-Zero Temperature Chromatography for Reduced Back-Exchange and Improved Dynamic Range in Amide Hydrogen Deuterium Exchange Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Subzero Celsius separations in three-zone temperature controlled hydrogen deuterium exchange mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Analysis of Temperature-Dependent H/D Exchange Mass Spectrometry Experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Hydrogen–deuterium exchange - Wikipedia [en.wikipedia.org]
Technical Support Center: Troubleshooting Teneligliptin-d4 Sample Extraction
Welcome to the technical support center for bioanalytical assays involving Teneligliptin-d4. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the sample extraction of this compound, a deuterated internal standard for Teneligliptin. Low recovery of the internal standard can compromise the accuracy and precision of quantitative bioanalysis. This guide provides a structured approach to identifying and resolving potential causes of low recovery in common sample preparation techniques: Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and Protein Precipitation (PPT).
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of low this compound recovery?
A1: Low recovery can stem from several factors, including suboptimal pH during extraction, inappropriate solvent selection, incomplete elution, matrix effects, or issues with the stability of the analyte. It is also crucial to ensure that the deuterated internal standard itself is of high purity and has not undergone degradation.
Q2: How do the physicochemical properties of Teneligliptin affect its extraction?
A2: Teneligliptin is a basic compound with a predicted pKa of 8.70[1]. Its basic nature means that its charge state is highly dependent on the pH of the sample and extraction solvents. This property is critical for optimizing its partitioning behavior in both LLE and SPE. It is soluble in DMSO, methanol, and water[2].
Q3: Can the deuterium label on this compound be a source of problems?
A3: While stable isotope-labeled internal standards are generally robust, there is a theoretical possibility of deuterium-hydrogen exchange, particularly under harsh acidic or basic conditions. However, for this compound, this is not a commonly reported issue under typical bioanalytical extraction conditions. It is always good practice to handle samples and standards under controlled temperature and pH to minimize any potential degradation.
Q4: What is a typical recovery rate for Teneligliptin from plasma?
A4: Published methods have demonstrated that with an optimized liquid-liquid extraction protocol using ethyl acetate, recovery rates for Teneligliptin from rabbit plasma can be above 82%[3]. Recovery rates for protein precipitation and solid-phase extraction can vary depending on the specific protocol and matrix.
Troubleshooting Guides
Low Recovery in Solid-Phase Extraction (SPE)
Solid-phase extraction is a common technique for sample clean-up and concentration. Low recovery of this compound during SPE can be systematically addressed by examining each step of the process.
Troubleshooting Workflow for SPE
Caption: A stepwise guide to troubleshooting low recovery in Solid-Phase Extraction.
Troubleshooting Table for SPE
| Potential Issue | Recommended Action | Expected Outcome |
| Incorrect Sorbent | Teneligliptin is a moderately polar basic compound. A reversed-phase sorbent like C18 or a mixed-mode cation exchange sorbent is generally suitable. | Analyte is retained on the sorbent during loading. |
| Inadequate Conditioning | Ensure the sorbent is fully wetted, typically with methanol followed by an aqueous buffer at a pH similar to the loading solution. | Consistent flow and interaction of the sample with the sorbent. |
| Suboptimal Loading pH | Adjust the sample pH to be at least 1-2 units above the pKa of Teneligliptin (pKa ≈ 8.70) to ensure it is in its neutral form for better retention on a reversed-phase sorbent. | Increased retention of this compound on the sorbent. |
| Wash Solvent Too Strong | The wash step is intended to remove endogenous interferences without eluting the analyte. Use a weak organic solvent (e.g., 5-10% methanol in water). | Interferences are removed while this compound remains on the sorbent. |
| Incomplete Elution | Use a strong organic solvent like acetonitrile or methanol. The addition of a small amount of acid (e.g., 0.1% formic acid) or base (e.g., 0.1% ammonium hydroxide) can improve the elution of a basic compound like Teneligliptin. | Quantitative elution of this compound from the sorbent. |
Low Recovery in Liquid-Liquid Extraction (LLE)
LLE is a widely used technique that partitions analytes between two immiscible liquid phases. For Teneligliptin, an organic solvent is used to extract it from an aqueous biological matrix.
Troubleshooting Workflow for LLE
Caption: A logical workflow for troubleshooting low recovery in Liquid-Liquid Extraction.
Troubleshooting Table for LLE
| Potential Issue | Recommended Action | Expected Outcome |
| Inappropriate Solvent | Ethyl acetate is a commonly used and effective solvent for Teneligliptin extraction[3]. Other solvents like methyl tert-butyl ether (MTBE) can also be tested. | Efficient partitioning of this compound into the organic phase. |
| Suboptimal pH | To ensure Teneligliptin is in its neutral, more organic-soluble form, adjust the pH of the aqueous sample to be basic (pH 9-10), which is above its pKa of 8.70. | Maximized extraction efficiency. |
| Insufficient Mixing | Ensure thorough mixing of the aqueous and organic phases by vortexing for an adequate amount of time (e.g., 5-10 minutes). | Equilibrium is reached, allowing for complete partitioning. |
| Emulsion Formation | If an emulsion forms at the interface, try centrifugation at a higher speed or for a longer duration. Adding a small amount of salt to the aqueous phase can also help break emulsions. | Clear separation of the aqueous and organic layers. |
| Analyte Loss During Evaporation | If the organic solvent is evaporated to concentrate the sample, ensure the temperature is not too high and the nitrogen stream is gentle to prevent loss of the analyte. | Complete and gentle removal of the extraction solvent. |
Low Recovery in Protein Precipitation (PPT)
PPT is a simple and fast method for removing proteins from biological samples. However, it can be less clean than SPE or LLE, and co-precipitation of the analyte with the proteins can be an issue.
Troubleshooting Workflow for PPT
Caption: A systematic approach to resolving low recovery issues in Protein Precipitation.
Troubleshooting Table for PPT
| Potential Issue | Recommended Action | Expected Outcome |
| Inefficient Precipitation | Acetonitrile is generally more effective than methanol for protein precipitation[4]. A 4:1 ratio of acetonitrile to plasma is a good starting point. | Complete precipitation of proteins, resulting in a clear supernatant. |
| Co-precipitation of Analyte | If this compound is suspected to be co-precipitating with the proteins, try acidifying the precipitation solvent (e.g., with 0.1% formic acid) to potentially disrupt protein binding. | Reduced analyte loss in the protein pellet. |
| Incomplete Mixing | Vortex the sample and precipitating solvent vigorously for at least 1-2 minutes to ensure complete protein denaturation. | Homogeneous mixture and efficient protein precipitation. |
| Insufficient Centrifugation | Centrifuge at a high speed (e.g., >10,000 x g) for a sufficient time (e.g., 10 minutes) to form a tight protein pellet. | A clear supernatant that is easy to collect without disturbing the pellet. |
| Supernatant Transfer Loss | Carefully aspirate the supernatant without disturbing the protein pellet. Leaving a small amount of supernatant behind is preferable to aspirating part of the pellet. | Maximized recovery of the analyte in the collected supernatant. |
Experimental Protocols
Liquid-Liquid Extraction (LLE) Protocol for this compound from Human Plasma
This protocol is a general guideline and may require optimization for specific laboratory conditions and equipment.
-
Sample Preparation:
-
To 100 µL of human plasma in a polypropylene tube, add 25 µL of this compound internal standard working solution.
-
Add 50 µL of a basifying agent (e.g., 0.1 M sodium hydroxide or ammonium hydroxide) to adjust the pH to approximately 9-10. Vortex briefly.
-
-
Extraction:
-
Add 600 µL of ethyl acetate to the tube.
-
Vortex for 10 minutes to ensure thorough mixing.
-
-
Phase Separation:
-
Centrifuge at 4000 x g for 10 minutes at 4°C.
-
-
Collection and Evaporation:
-
Carefully transfer the upper organic layer (approximately 500 µL) to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
-
Reconstitution:
-
Reconstitute the dried extract in 100 µL of the mobile phase used for LC-MS/MS analysis.
-
Vortex briefly and transfer to an autosampler vial for injection.
-
Protein Precipitation (PPT) Protocol for this compound from Human Plasma
This protocol provides a fast and simple method for protein removal.
-
Sample Preparation:
-
To 100 µL of human plasma in a microcentrifuge tube, add 25 µL of this compound internal standard working solution.
-
-
Precipitation:
-
Add 400 µL of cold acetonitrile (containing 0.1% formic acid, if needed to improve recovery) to the tube.
-
Vortex vigorously for 2 minutes.
-
-
Centrifugation:
-
Centrifuge at 12,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
-
Supernatant Collection:
-
Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
The supernatant can be directly injected for LC-MS/MS analysis or evaporated and reconstituted if further concentration is needed.
-
Visualization of Key Concepts
Chemical Structure of Teneligliptin
Caption: The chemical structure of Teneligliptin.
By systematically working through these troubleshooting guides and utilizing the provided protocols as a starting point, researchers can effectively address issues of low this compound recovery and ensure the generation of high-quality, reliable bioanalytical data.
References
Teneligliptin-d4 interference with endogenous compounds
Welcome to the technical support center for researchers utilizing Teneligliptin-d4 in their experimental work. This resource provides troubleshooting guidance and answers to frequently asked questions regarding potential interference with endogenous compounds during bioanalysis.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of this compound in our experiments?
This compound is a stable isotope-labeled (SIL) version of Teneligliptin. Its primary and intended use is as an internal standard (IS) for the quantitative analysis of Teneligliptin in biological samples, typically by liquid chromatography-tandem mass spectrometry (LC-MS/MS). Because it is chemically identical to Teneligliptin, it co-elutes chromatographically and experiences similar ionization effects in the mass spectrometer. However, it is differentiated by its higher mass due to the deuterium atoms. This allows for correction of variations in sample preparation, injection volume, and matrix effects.
Q2: Can this compound itself interfere with the measurement of endogenous compounds?
Direct interference from this compound with endogenous compounds is highly unlikely. The concentration of this compound used as an internal standard is typically very low. Furthermore, LC-MS/MS methods are highly selective, monitoring for specific mass-to-charge (m/z) transitions. An endogenous compound would need to have the same retention time and the exact same mass transitions as this compound to cause direct interference, which is extremely improbable.
Q3: What is meant by "matrix effect" and how does it relate to interference?
The "matrix effect" is a common source of interference in LC-MS/MS bioanalysis.[1][2][3] It refers to the alteration of the ionization efficiency of the target analyte (Teneligliptin) and the internal standard (this compound) by co-eluting endogenous components from the biological matrix (e.g., plasma, urine).[2][3] This can lead to either ion suppression or enhancement, resulting in inaccurate quantification.[2] The use of a stable isotope-labeled internal standard like this compound is the most effective way to compensate for these matrix effects, as both the analyte and the IS are affected similarly.[3]
Q4: What are the known metabolites of Teneligliptin and could they cause interference?
Teneligliptin is primarily metabolized by cytochrome P450 (CYP) 3A4 and flavin-containing monooxygenase 3 (FMO3).[4][5][6] The most abundant metabolite is a thiazolidine-1-oxide derivative, designated as M1.[5][7] While these metabolites are structurally related to Teneligliptin, a well-developed chromatographic method should be able to separate them from the parent drug and its deuterated internal standard, preventing interference.
Troubleshooting Guide
This guide addresses specific issues that may arise during the analysis of Teneligliptin using this compound as an internal standard.
Issue 1: I am observing significant ion suppression for both Teneligliptin and this compound.
-
Question: What are the likely causes and how can I mitigate this?
-
Answer: This is a classic example of a matrix effect, likely due to co-eluting endogenous phospholipids or other matrix components.
-
Troubleshooting Steps:
-
Improve Sample Preparation: Enhance your sample clean-up procedure. If you are using protein precipitation (PPT), consider switching to liquid-liquid extraction (LLE) or solid-phase extraction (SPE), which are more effective at removing interfering components.[1]
-
Optimize Chromatography: Adjust the chromatographic gradient to better separate Teneligliptin and this compound from the matrix components causing suppression. A longer run time or a different mobile phase composition may be necessary.
-
Dilute the Sample: If the concentration of your analyte is high enough, diluting the sample with the initial mobile phase can reduce the concentration of interfering matrix components.[1]
-
-
Issue 2: The peak shape for this compound is poor, while the Teneligliptin peak is acceptable.
-
Question: What could cause this discrepancy?
-
Answer: This is unusual, as both compounds should behave identically.
-
Troubleshooting Steps:
-
Check the Purity of the Internal Standard: Verify the chemical purity and isotopic distribution of your this compound standard. Impurities could potentially lead to poor peak shape.
-
Investigate for Contamination: Ensure that there is no contamination in your analytical system that might be co-eluting with the internal standard.
-
-
Issue 3: I see an unexpected peak at the same retention time as this compound in my blank matrix samples.
-
Question: How can I determine the source of this interference?
-
Answer: This indicates the presence of an interfering endogenous compound or contamination.
-
Troubleshooting Steps:
-
Confirm the Mass Transitions: Ensure that the interfering peak has the exact same precursor and product ion masses as your this compound standard.
-
High-Resolution Mass Spectrometry: If available, analyze the blank matrix sample using a high-resolution mass spectrometer to obtain an accurate mass measurement of the interfering compound. This can help in its identification.
-
Chromatographic Separation: The most practical solution is to improve the chromatographic separation to resolve the interfering peak from this compound.
-
-
Quantitative Data Summary
The following table provides typical mass spectrometric parameters for the analysis of Teneligliptin using this compound as an internal standard. These values may require optimization for your specific instrumentation.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Teneligliptin | 427.2 | 241.1 | 25 |
| This compound | 431.2 | 245.1 | 25 |
Experimental Protocols
Protocol: Quantification of Teneligliptin in Human Plasma via LC-MS/MS
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma sample, add 20 µL of this compound internal standard working solution (e.g., 100 ng/mL).
-
Vortex for 30 seconds.
-
Add 400 µL of acetonitrile to precipitate proteins.
-
Vortex for 2 minutes.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject into the LC-MS/MS system.
-
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Gradient: Start with 10% B, increase to 90% B over 3 minutes, hold for 1 minute, and then return to initial conditions.
-
Column Temperature: 40°C.
-
-
Mass Spectrometric Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
Ion Source Temperature: 500°C.
-
IonSpray Voltage: 5500 V.
-
Visualizations
Caption: Role of this compound in mitigating matrix effects.
Caption: Typical workflow for bioanalysis using this compound.
Caption: Troubleshooting decision tree for analytical interference.
References
- 1. bme.psu.edu [bme.psu.edu]
- 2. eijppr.com [eijppr.com]
- 3. medipharmsai.com [medipharmsai.com]
- 4. The Unique Pharmacological and Pharmacokinetic Profile of Teneligliptin: Implications for Clinical Practice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Unique Pharmacological and Pharmacokinetic Profile of Teneligliptin: Implications for Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Calibrating Teneligliptin-d4 Concentration for Optimal Results
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Teneligliptin-d4 as an internal standard in bioanalytical assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used as an internal standard?
This compound is a stable isotope-labeled version of Teneligliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor used in the treatment of type 2 diabetes.[1] In quantitative bioanalysis, particularly with liquid chromatography-tandem mass spectrometry (LC-MS/MS), deuterated compounds like this compound are considered ideal internal standards. This is because they are chemically and physically almost identical to the analyte (Teneligliptin), meaning they behave similarly during sample preparation, chromatography, and ionization.[2][3] This helps to accurately correct for variations in extraction recovery and matrix effects, leading to more precise and accurate quantification of Teneligliptin in biological samples.
Q2: What are the optimal storage conditions for this compound stock solutions?
For long-term stability, this compound should be stored at -20°C.[4] Stock solutions should be prepared in a suitable organic solvent, such as methanol or acetonitrile, and stored in tightly sealed containers to prevent evaporation and contamination. It is recommended to prepare fresh working solutions from the stock solution for each analytical run to ensure accuracy.
Q3: I am observing poor peak shape for this compound. What are the possible causes?
Poor peak shape (e.g., fronting, tailing, or splitting) for this compound can arise from several factors:
-
Chromatographic Conditions: The mobile phase composition, pH, and gradient may not be optimal. Teneligliptin is a basic compound, and a mobile phase with an appropriate pH and buffer is crucial for good peak shape.
-
Column Issues: The analytical column may be degraded, contaminated, or not suitable for the analysis. Ensure the column is properly conditioned and cleaned.
-
Sample Matrix Effects: Components in the biological matrix can interfere with the chromatography. An efficient sample clean-up procedure is essential to minimize these effects.[5][6]
-
Injector Problems: Issues with the autosampler, such as a partially clogged needle or incorrect injection volume, can lead to distorted peaks.
Q4: My calibration curve for Teneligliptin is non-linear. How can this compound help troubleshoot this?
A non-linear calibration curve can be due to issues such as detector saturation, matrix effects, or problems with the sample preparation process. By examining the response of this compound across the calibration range, you can diagnose the problem:
-
Consistent Internal Standard Response: If the peak area of this compound is consistent across all calibration standards, the issue likely lies with the analyte itself, such as detector saturation at high concentrations.
-
Inconsistent Internal Standard Response: If the peak area of this compound varies, it suggests that the issue is related to the sample preparation or matrix effects that are not being adequately compensated for.[7]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High Variability in this compound Peak Area | Inconsistent sample preparation, matrix effects, or instrument instability. | Ensure consistent and precise execution of the sample preparation protocol. Optimize the sample clean-up method (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction) to minimize matrix interference.[5][8] Verify the stability and performance of the LC-MS/MS system. |
| Isotopic Exchange of Deuterium | The deuterium atoms on the this compound molecule may be exchanging with protons from the solvent, especially under certain pH or temperature conditions.[5][9] | Prepare samples in aprotic solvents where possible. Avoid prolonged exposure to highly acidic or basic conditions. If exchange is suspected, confirm by analyzing the mass spectrum of the internal standard for the presence of lower mass ions. Consider using a different deuterated analog with more stable deuterium placement or a ¹³C- or ¹⁵N-labeled internal standard.[10] |
| Chromatographic Separation of Teneligliptin and this compound | A slight difference in retention time between the analyte and its deuterated internal standard can occur, which may lead to differential matrix effects.[11] | Optimize the chromatographic method to achieve co-elution of Teneligliptin and this compound. A slower gradient or a different column may be necessary. Ensure that the integration window for both peaks is appropriate. |
| Interference from Metabolites | A metabolite of Teneligliptin may have a similar mass-to-charge ratio (m/z) as this compound, causing interference. | Develop a highly selective MRM (Multiple Reaction Monitoring) transition for this compound that is unique and not shared by any known metabolites. Optimize chromatographic separation to resolve the internal standard from any interfering peaks. |
Experimental Protocols
Bioanalytical Method for Teneligliptin in Human Plasma using LC-MS/MS
This protocol is a synthesized example based on published methodologies for the determination of Teneligliptin in human plasma.[4][12][13]
a. Preparation of Stock and Working Solutions
-
Teneligliptin Stock Solution (1 mg/mL): Accurately weigh 10 mg of Teneligliptin and dissolve it in 10 mL of methanol.
-
This compound Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of methanol.
-
Working Solutions: Prepare serial dilutions of the Teneligliptin stock solution with 50% methanol to create calibration standards and quality control (QC) samples. Prepare a working solution of this compound at an appropriate concentration (e.g., 100 ng/mL) in 50% methanol.
b. Sample Preparation (Protein Precipitation)
-
To 100 µL of human plasma in a microcentrifuge tube, add 20 µL of the this compound working solution and vortex briefly.
-
Add 300 µL of acetonitrile to precipitate the plasma proteins.[14]
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject an aliquot (e.g., 5 µL) into the LC-MS/MS system.
c. LC-MS/MS Parameters
| Parameter | Condition |
| LC System | Agilent 1200 Series or equivalent |
| Column | C18 column (e.g., 50 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | Start with 10% B, increase to 90% B over 5 min, hold for 1 min, then return to initial conditions |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| MS System | API 4000 or equivalent triple quadrupole mass spectrometer |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MRM Transitions | Teneligliptin: m/z 427.2 → 243.1Teneligliptin-d8: m/z 435.2 → 251.3[12] |
| Collision Energy | Optimized for each transition |
| Dwell Time | 200 ms |
Data Presentation
The following tables summarize typical quantitative data for a validated Teneligliptin bioanalytical assay.
Table 1: Calibration Curve and Quality Control Sample Concentrations
| Sample Type | Concentration (ng/mL) |
| Calibration Standard 1 | 5 |
| Calibration Standard 2 | 10 |
| Calibration Standard 3 | 50 |
| Calibration Standard 4 | 100 |
| Calibration Standard 5 | 250 |
| Calibration Standard 6 | 500 |
| Calibration Standard 7 | 1000 |
| LLOQ QC | 5 |
| Low QC | 15 |
| Mid QC | 400 |
| High QC | 800 |
Table 2: Method Validation Parameters
| Parameter | Acceptance Criteria | Typical Result |
| Linearity (r²) | ≥ 0.99 | 0.998 |
| LLOQ (ng/mL) | S/N ≥ 10 | 5 |
| Intra-day Precision (%CV) | ≤ 15% (≤ 20% for LLOQ) | < 10% |
| Inter-day Precision (%CV) | ≤ 15% (≤ 20% for LLOQ) | < 12% |
| Accuracy (% Bias) | Within ±15% (±20% for LLOQ) | Within ±10% |
| Recovery (%) | Consistent and reproducible | 85 - 95% |
| Matrix Effect | IS-normalized factor within 0.85-1.15 | 0.95 - 1.05 |
Visualizations
Teneligliptin Mechanism of Action
Caption: Mechanism of action of Teneligliptin.
Experimental Workflow for Teneligliptin Bioanalysis
Caption: Bioanalytical workflow for Teneligliptin.
Troubleshooting Logic for Inconsistent Internal Standard Signal
Caption: Troubleshooting inconsistent internal standard signal.
References
- 1. myadlm.org [myadlm.org]
- 2. researchgate.net [researchgate.net]
- 3. nacalai.com [nacalai.com]
- 4. Mechanistic study for the simultaneous determination of metformin and teneligliptin in human plasma using hydrophilic interaction liquid chromatography-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. researchgate.net [researchgate.net]
- 7. Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Trends in the Hydrogen−Deuterium Exchange at the Carbon Centers. Preparation of Internal Standards for Quantitative Analysis by LC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 10. clinichrom.com [clinichrom.com]
- 11. filtrous.com [filtrous.com]
- 12. Development of a liquid chromatography/tandem-mass spectrometry assay for the simultaneous determination of teneligliptin and its active metabolite teneligliptin sulfoxide in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Pharmacokinetic and protein binding profile of peptidomimetic DPP-4 inhibitor - Teneligliptin in rats using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Addressing Ion Suppression in Mass Spectrometry with Teneligliptin-d4
Welcome to the technical support center for addressing ion suppression in the mass spectrometric analysis of Teneligliptin. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues encountered during bioanalysis.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a concern in the analysis of Teneligliptin?
A1: Ion suppression is a type of matrix effect where co-eluting endogenous or exogenous species in the sample matrix interfere with the ionization of the analyte of interest, in this case, Teneligliptin, in the mass spectrometer's ion source.[1][2] This interference leads to a decreased analyte signal, which can result in inaccurate and imprecise quantification, and a higher limit of detection.[2] In bioanalytical studies, where Teneligliptin is often measured in complex matrices like plasma, ion suppression can severely compromise the validity of the results.[1]
Q2: How can I identify if ion suppression is affecting my Teneligliptin analysis?
A2: A common method to identify ion suppression is the post-column infusion experiment.[1] In this technique, a constant flow of a Teneligliptin solution is introduced into the mass spectrometer after the analytical column. A blank matrix sample is then injected onto the column. A drop in the constant baseline signal for Teneligliptin at the retention time of any eluting matrix components indicates the presence of ion suppression.
Q3: What are the common causes of ion suppression in LC-MS/MS bioanalysis?
A3: Ion suppression can be caused by a variety of factors, including:
-
Endogenous matrix components: Salts, phospholipids, proteins, and metabolites from the biological sample (e.g., plasma, urine) are major contributors.[1][3]
-
Exogenous compounds: These can include anticoagulants (like heparin), plasticizers from lab consumables, and formulation excipients.[4]
-
Mobile phase additives: Non-volatile buffers or ion-pairing agents can also lead to suppression.[3]
-
High analyte concentration: At high concentrations, the analyte itself can cause self-suppression.
Q4: How does using Teneligliptin-d4 as an internal standard help in addressing ion suppression?
A4: this compound is a stable isotope-labeled internal standard (SIL-IS). Since it is structurally and chemically almost identical to Teneligliptin, it co-elutes and experiences the same degree of ion suppression.[5] By calculating the ratio of the analyte signal to the internal standard signal, the variability caused by ion suppression can be effectively normalized, leading to more accurate and reliable quantitative results.[5][6] The use of a SIL-IS is considered the gold standard for mitigating matrix effects in LC-MS/MS bioanalysis.
Troubleshooting Guide
This guide provides a systematic approach to identifying and mitigating ion suppression in your Teneligliptin analysis.
Step 1: Assess the Presence and Severity of Ion Suppression
As a first step, it is crucial to determine if ion suppression is occurring and to what extent.
-
Action: Perform a post-column infusion experiment as described in the FAQs.
-
Expected Outcome: A stable baseline indicates no significant ion suppression at the retention time of Teneligliptin. A dip in the baseline signifies the presence of ion suppression.
Step 2: Implement a Stable Isotope-Labeled Internal Standard
The most effective way to compensate for ion suppression is by using a SIL-IS.
-
Action: Incorporate this compound into your analytical method. The internal standard should be added to all samples, including calibration standards and quality controls, at a fixed concentration early in the sample preparation process.
-
Rationale: this compound will co-elute with Teneligliptin and be affected by ion suppression in the same manner, allowing for accurate correction of the analyte signal.
Step 3: Optimize Sample Preparation
If ion suppression is still significant or if a SIL-IS is not available, improving the sample cleanup can reduce interfering matrix components.
-
Action:
-
Protein Precipitation (PPT): While simple, PPT may not be sufficient to remove all interfering phospholipids.
-
Liquid-Liquid Extraction (LLE): LLE can provide a cleaner extract than PPT. A method using methyl tert-butyl ether has been reported for Teneligliptin.
-
Solid-Phase Extraction (SPE): SPE offers a more selective and thorough cleanup, effectively removing salts and phospholipids.
-
-
Expected Outcome: A cleaner sample extract with reduced matrix components, leading to less ion suppression.
Step 4: Modify Chromatographic Conditions
Adjusting the liquid chromatography parameters can help separate Teneligliptin from the interfering matrix components.
-
Action:
-
Change the analytical column: Using a column with a different chemistry (e.g., a biphenyl or pentafluorophenyl phase) can alter selectivity.
-
Modify the mobile phase: Adjusting the organic solvent, pH, or additives can change the retention times of both the analyte and interfering compounds.
-
Implement a gradient elution: A well-designed gradient can help to resolve Teneligliptin from early-eluting salts and late-eluting phospholipids.
-
-
Expected Outcome: Chromatographic separation of Teneligliptin from the ion-suppressing regions of the chromatogram.
The following diagram illustrates the troubleshooting workflow:
References
- 1. Mitigating Matrix Effects in LC–ESI–MS/MS Analysis of a Urinary Biomarker of Xylenes Exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Development and Validation of a Highly Sensitive LC-MS/MS Method for the Precise Quantification of Sitagliptin in Human Plasma and Its Application to Pharmacokinetic Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. greenpharmacy.info [greenpharmacy.info]
- 6. ijbpas.com [ijbpas.com]
Validation & Comparative
A Comparative Analysis of Teneligliptin-d4 and a Structural Analog as Internal Standards in Bioanalytical Methods
For Researchers, Scientists, and Drug Development Professionals
In the quantitative analysis of pharmaceuticals, the choice of a suitable internal standard (IS) is critical for achieving accurate and reproducible results. This is particularly true for bioanalytical methods, where the complexity of the sample matrix can significantly impact the analytical signal. For the dipeptidyl peptidase-4 (DPP-4) inhibitor Teneligliptin, both deuterated and non-deuterated analogs are employed as internal standards. This guide provides an objective comparison of the performance of a deuterated internal standard, Teneligliptin-d4, with a commonly used structural analog, Sitagliptin, in the bioanalysis of Teneligliptin.
The Ideal Internal Standard
An ideal internal standard should mimic the analyte's behavior during sample preparation and analysis as closely as possible, without interfering with its quantification. Key characteristics include similar extraction recovery, ionization efficiency in mass spectrometry, and chromatographic retention time. Stable isotope-labeled internal standards, such as this compound, are often considered the "gold standard" as their physicochemical properties are nearly identical to the analyte, leading to superior compensation for matrix effects and variability in the analytical process.
Performance Comparison: this compound vs. Sitagliptin
The following tables summarize the performance characteristics of bioanalytical methods for Teneligliptin and a related DPP-4 inhibitor, Sitagliptin, using either a deuterated internal standard or a structural analog. While a direct head-to-head comparison for Teneligliptin was not available in a single study, the data presented allows for a comparative assessment of the two approaches.
Table 1: Performance of a Deuterated Internal Standard (Sitagliptin-d4 for Sitagliptin Analysis by LC-MS/MS)
| Parameter | Result |
| Linearity (r²) | > 0.998 |
| Accuracy (%) | 96.29 - 103.73 |
| Precision (% CV) | Intra-day: 1.69 - 5.22, Inter-day: Not specified |
| Recovery (%) | Analyte: 79.51 - 83.20, IS: 83.42 |
| Matrix Effect (%) | Analyte: 104.64 - 107.30, IS: 103.04 |
Data extrapolated from a validation study of an LC-MS/MS method for Sitagliptin using Sitagliptin-d4 as the internal standard.
Table 2: Performance of a Structural Analog Internal Standard (Sitagliptin for Teneligliptin Analysis by RP-HPLC)
| Parameter | Result |
| Linearity (r²) | > 0.999 |
| Accuracy (%) | 90 - 110 |
| Precision (% CV) | < 5 |
| Recovery (%) | > 82 |
| Matrix Effect | Not explicitly reported, but good selectivity observed |
Data from a validation study of an RP-HPLC method for Teneligliptin using Sitagliptin as the internal standard.[1]
From the data, it is evident that both approaches can yield methods with acceptable linearity, accuracy, and precision. However, the use of a deuterated internal standard allows for a more precise evaluation and compensation of matrix effects and recovery, which is a significant advantage in complex biological matrices. The matrix effect for the method using Sitagliptin-d4 was thoroughly assessed and found to be minimal and consistent between the analyte and the IS. For the method using Sitagliptin as the IS, while good selectivity was achieved, a quantitative assessment of the matrix effect was not reported.
Experimental Protocols
LC-MS/MS Method for Sitagliptin with Sitagliptin-d4 Internal Standard
This method is representative of a typical approach for the analysis of a small molecule drug in human plasma using a deuterated internal standard.
-
Sample Preparation: A liquid-liquid extraction is performed on 100 μL of human plasma using methyl tert-butyl ether.
-
Chromatographic Separation:
-
Column: Kinetex® C18
-
Mobile Phase: A 1:1 mixture of 5 mM ammonium acetate (with 0.04% formic acid) and acetonitrile.
-
Flow Rate: 0.2 mL/min
-
Elution: Isocratic
-
-
Mass Spectrometric Detection:
-
Ionization Mode: Positive electrospray ionization (ESI+)
-
Monitoring Mode: Multiple Reaction Monitoring (MRM)
-
Transitions:
-
Sitagliptin: m/z 408.2 → 193.0
-
Sitagliptin-d4 (IS): m/z 412.2 → 239.1
-
-
RP-HPLC Method for Teneligliptin with Sitagliptin Internal Standard
This method illustrates the use of a structural analog as an internal standard in an HPLC-UV method.
-
Sample Preparation: Details on sample preparation from biological matrices were not extensively provided in the referenced material. A typical procedure would involve protein precipitation followed by centrifugation and filtration.
-
Chromatographic Separation:
-
Column: C18 column
-
Mobile Phase: Methanol and potassium phosphate buffer
-
Separation Mode: Isocratic
-
-
Detection:
-
Detector: UV-Vis
-
Wavelength: Not specified in the abstract
-
Mechanism of Action: Teneligliptin Signaling Pathway
Teneligliptin is a potent inhibitor of the enzyme Dipeptidyl Peptidase-4 (DPP-4). DPP-4 is responsible for the rapid degradation of incretin hormones, primarily Glucagon-Like Peptide-1 (GLP-1) and Glucose-dependent Insulinotropic Polypeptide (GIP). By inhibiting DPP-4, Teneligliptin increases the circulating levels of active GLP-1 and GIP. This leads to enhanced glucose-dependent insulin secretion from pancreatic β-cells and suppression of glucagon release from pancreatic α-cells, ultimately resulting in improved glycemic control.
Caption: Teneligliptin inhibits DPP-4, increasing active GLP-1/GIP levels.
Conclusion
The choice between a deuterated internal standard like this compound and a structural analog like Sitagliptin depends on the specific requirements of the analytical method and the available instrumentation.
-
This compound (Deuterated IS): Offers the most accurate and precise quantification by effectively compensating for matrix effects and variations in extraction and ionization. It is the preferred choice for regulated bioanalysis and when the highest level of accuracy is required, particularly in LC-MS/MS applications.
-
Sitagliptin (Structural Analog IS): Can provide acceptable performance, especially in less complex matrices or when using analytical techniques like HPLC-UV. It is a more cost-effective option but may be more susceptible to differential matrix effects, potentially impacting accuracy and precision.
For researchers and drug development professionals, the use of a stable isotope-labeled internal standard such as this compound is highly recommended to ensure the robustness and reliability of bioanalytical data, ultimately leading to more confident decision-making in pharmacokinetic and clinical studies.
References
A Comparative Guide to Method Validation for Teneligliptin Quantification: RP-HPLC vs. UV-Visible Spectrophotometry
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two common analytical methods for the quantification of Teneligliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor used in the management of type 2 diabetes mellitus. The comparison is based on method validation parameters as stipulated by the Food and Drug Administration (FDA) guidelines, offering a resource for selecting the appropriate analytical technique for research and quality control purposes. The methods discussed are Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) and Ultraviolet-Visible (UV-Visible) Spectrophotometry.
I. Overview of Bioanalytical Method Validation according to FDA Guidelines
Bioanalytical method validation is a critical process in drug development that ensures the reliability, accuracy, and precision of analytical data. The FDA provides comprehensive guidance on the parameters that must be evaluated to validate a bioanalytical method. These parameters include selectivity, specificity, matrix effect, calibration curve, range, accuracy, precision, carryover, dilution integrity, and stability. A full validation is required when a new method is established.
The general workflow for bioanalytical method validation, as outlined by the FDA, is a systematic process to ensure the reliability of a method for its intended purpose.
II. Comparison of Analytical Methods for Teneligliptin Quantification
This section details the experimental protocols and compares the validation parameters for the quantification of Teneligliptin using RP-HPLC and UV-Visible Spectrophotometry.
Method 1: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC is a widely used technique for the separation, identification, and quantification of chemical compounds. Its high resolution and sensitivity make it a preferred method for analyzing pharmaceutical substances in complex matrices.
Experimental Protocol:
-
Instrumentation: A standard HPLC system equipped with a UV detector, autosampler, and data processing software is used.
-
Chromatographic Conditions:
-
Column: A C18 column (e.g., Kromasil C18, 250×4.6 mm, 5 µm) is commonly employed.
-
Mobile Phase: A mixture of a buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile, methanol) in a specific ratio is used. For instance, a mobile phase of buffer:acetonitrile:methanol (65:25:10, v/v/v) has been reported.
-
Flow Rate: A typical flow rate is 1.0 mL/min.
-
Detection Wavelength: Detection is usually performed at the maximum absorbance wavelength of Teneligliptin, which is around 246 nm or 254 nm.[1][2]
-
Injection Volume: A standard injection volume of 10 µL or 20 µL is used.[1][3]
-
Column Temperature: The column is maintained at a constant temperature, for example, 30°C.[1]
-
-
Standard and Sample Preparation:
-
Standard Stock Solution: A known concentration of Teneligliptin reference standard is prepared in a suitable solvent (e.g., methanol).
-
Calibration Standards: A series of calibration standards are prepared by diluting the stock solution to cover the desired concentration range.
-
Sample Preparation: For biological samples like plasma, a protein precipitation extraction technique is often used to remove interfering substances.[4]
-
Method 2: UV-Visible Spectrophotometry
UV-Visible spectrophotometry is a simpler and more cost-effective method for the quantitative analysis of substances that absorb light in the UV-Visible region.
Experimental Protocol:
-
Instrumentation: A double beam UV-Visible spectrophotometer with a pair of matched quartz cuvettes is used.
-
Solvent: A suitable solvent in which Teneligliptin is soluble and stable is chosen. Methanol is a commonly used solvent.
-
Wavelength of Maximum Absorbance (λmax): The wavelength at which Teneligliptin shows maximum absorbance is determined by scanning a standard solution over a range of wavelengths (e.g., 200-400 nm). The reported λmax for Teneligliptin is around 246 nm or 267.2 nm.[5]
-
Standard and Sample Preparation:
-
Standard Stock Solution: A stock solution of Teneligliptin is prepared by dissolving a known amount of the reference standard in the chosen solvent.
-
Calibration Standards: A series of dilutions are made from the stock solution to prepare calibration standards with different concentrations.
-
Sample Preparation: For pharmaceutical dosage forms, a specific number of tablets are weighed, powdered, and a quantity of powder equivalent to a known amount of Teneligliptin is dissolved in the solvent, followed by filtration.
-
III. Quantitative Data Comparison
The following table summarizes the validation parameters for the two methods based on data from published studies.
| Validation Parameter | RP-HPLC Method for Teneligliptin | UV-Visible Spectrophotometry Method for Teneligliptin |
| Linearity Range | 5-50 µg/mL | 10-100 µg/mL |
| Correlation Coefficient (r²) | > 0.999 | > 0.995 |
| Accuracy (% Recovery) | 99.35 - 100.61% | 101.58 - 104% |
| Precision (%RSD) | < 2% | < 2% |
| Limit of Detection (LOD) | 0.109 µg/mL | 2.25 - 4.1987 µg/mL |
| Limit of Quantification (LOQ) | 0.3305 µg/mL | 6.83 - 12.7233 µg/mL |
| Retention Time (min) | 2.842 - 5.255 min | Not Applicable |
Note: The values presented are a synthesis of data from multiple sources and may vary depending on the specific experimental conditions.[1][2][3][5][6][7]
The following diagram provides a visual comparison of the key performance characteristics of the two methods.
IV. Conclusion
Both RP-HPLC and UV-Visible spectrophotometry can be successfully validated for the quantification of Teneligliptin. The choice of method depends on the specific requirements of the analysis.
-
RP-HPLC is the method of choice when high sensitivity, selectivity, and the ability to separate Teneligliptin from its metabolites or other co-formulated drugs are required. Its lower limits of detection and quantification make it suitable for bioanalytical studies in complex matrices like plasma.
-
UV-Visible Spectrophotometry offers a simpler, faster, and more economical alternative for the routine quality control of bulk drug and pharmaceutical formulations where the sample matrix is less complex and high sensitivity is not a primary concern.
Researchers and drug development professionals should consider these factors when selecting the most appropriate analytical method for their specific application, ensuring that the chosen method is properly validated in accordance with FDA guidelines to generate reliable and reproducible data.
References
- 1. turkjps.org [turkjps.org]
- 2. ijtsrd.com [ijtsrd.com]
- 3. ijbpas.com [ijbpas.com]
- 4. researchgate.net [researchgate.net]
- 5. scispace.com [scispace.com]
- 6. Development and Validation of a Stability Indicating RP-HPLC Method for Simultaneous Estimation of Teneligliptin and Metformin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. UV Spectrophotometric Method Development and Validation for Determination of Teneligliptin Hydrobromide Hydrate in API and in Pharmaceutical Dosage Form - IJPRS [ijprs.com]
A Comparative Guide to Teneligliptin Pharmacokinetics from Clinical Studies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative summary of Teneligliptin pharmacokinetic data compiled from various clinical studies. The objective is to present a clear overview of the drug's performance and the methodologies used in its assessment.
Data Presentation: Pharmacokinetic Parameters of Teneligliptin
The following tables summarize key pharmacokinetic parameters of Teneligliptin observed in different study populations. These values are extracted from distinct clinical trials and provide a basis for comparing the drug's behavior under various conditions.
Table 1: Single-Dose Pharmacokinetics of Teneligliptin in Healthy Japanese Subjects [1][2]
| Parameter | 20 mg Dose (n=6) |
| Tmax (h) | 1.8 (1.0, 2.0) |
| Cmax (ng/mL) | 187.20 (44.70) |
| AUC∞ (ng·h/mL) | Not Reported |
| t½ (h) | 24.2 |
Data presented as mean (standard deviation) or median (range).
Table 2: Comparison of Teneligliptin Pharmacokinetics in Elderly and Non-Elderly Healthy Adults (20 mg Dose) [1]
| Parameter | Non-Elderly (≥45 and <65 years) | Elderly (≥65 and ≤75 years) | Ratio (Elderly/Non-Elderly) |
| Cmax (ng/mL) | Geometric LS Mean | Geometric LS Mean | ~1.0 |
| AUCt (ng·h/mL) | Geometric LS Mean | Geometric LS Mean | ~1.0 |
| t½ (h) | Geometric LS Mean | Geometric LS Mean | ~1.0 |
Geometric Least Square (LS) means were compared, demonstrating similar pharmacokinetic profiles.
Table 3: Bioequivalence Study of Two Fixed-Dose Combination (FDC) Formulations of Teneligliptin (20 mg) and Metformin in Healthy Korean Subjects (Fasting State) [3][4]
| Parameter | Test Formulation | Reference Formulation | Geometric Mean Ratio (90% CI) |
| Cmax (ng/mL) | - | - | 86.03–97.63% |
| AUCt (ng·h/mL) | - | - | 94.81–101.32% |
The 90% Confidence Intervals (CIs) for the geometric mean ratio of both Cmax and AUCt fell within the regulatory acceptance range of 80-125%.
Experimental Protocols
The pharmacokinetic parameters presented above were determined using validated bioanalytical methods, primarily High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
1. Bioanalytical Method for Teneligliptin Quantification in Plasma
A common methodology for determining Teneligliptin concentrations in plasma involves the following steps:
-
Sample Preparation:
-
Collection of blood samples at predetermined time points after drug administration.
-
Separation of plasma via centrifugation.
-
Protein precipitation from the plasma sample, often using a solvent like acetonitrile.
-
Centrifugation to pellet the precipitated proteins, followed by collection of the supernatant.
-
The supernatant, containing Teneligliptin, is then typically diluted and prepared for injection into the chromatography system.
-
-
Chromatographic and Mass Spectrometric Conditions:
-
Instrumentation: An Ultra-Performance Liquid Chromatography (UPLC) system coupled with a tandem mass spectrometer (MS/MS) is frequently used.[3][4]
-
Column: A reverse-phase C18 column is commonly employed for the separation of Teneligliptin from endogenous plasma components.[5][6][7][8][9]
-
Mobile Phase: A typical mobile phase consists of a mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer (e.g., phosphate buffer).[5][6][8][9] The elution can be isocratic (constant mobile phase composition) or gradient (varying composition).[5][6]
-
Detection: The separated Teneligliptin is detected and quantified by the mass spectrometer, which is set to monitor specific precursor-to-product ion transitions for Teneligliptin and an internal standard.
-
2. Pharmacokinetic Analysis
Following the quantification of plasma concentrations at various time points, pharmacokinetic parameters are calculated using non-compartmental analysis. The key parameters include:
-
Cmax (Maximum Plasma Concentration): The highest observed concentration of the drug in the plasma.
-
Tmax (Time to Maximum Plasma Concentration): The time at which Cmax is observed.
-
AUC (Area Under the Curve): The total drug exposure over time, calculated from the plasma concentration-time curve.
-
t½ (Elimination Half-Life): The time required for the plasma concentration of the drug to decrease by half.
Mandatory Visualization
The following diagram illustrates a typical workflow for a Teneligliptin pharmacokinetic study, from participant enrollment to data analysis.
References
- 1. The Unique Pharmacological and Pharmacokinetic Profile of Teneligliptin: Implications for Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijpscr.info [ijpscr.info]
- 3. Pharmacokinetics of a Fixed-Dose Combination of Teneligliptin Hydrochloride Hydrate and Modified-Release Metformin Under Fasting and Fed Conditions in Healthy Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacokinetics of a Fixed-Dose Combination of Teneligliptin Hydrochloride Hydrate and Modified-Release Metformin Under Fasting and Fed Conditions in Healthy Subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Development and Validation of a Stability Indicating RP-HPLC Method for Simultaneous Estimation of Teneligliptin and Metformin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. [PDF] BIOANALYTICAL METHOD DEVELOPMENT AND VALIDATION OF TENELIGLIPTIN USING RP-HPLC IN RABBIT PLASMA | Semantic Scholar [semanticscholar.org]
- 9. ijbpas.com [ijbpas.com]
The Unseen Advantage: A Comparative Guide to the Accuracy and Precision of Teneligliptin-d4 in Bioanalytical Methods
For researchers, scientists, and drug development professionals navigating the complexities of bioanalysis, the choice of an appropriate internal standard is paramount to ensure the reliability and validity of pharmacokinetic and bioequivalence studies. This guide provides an objective comparison of the performance of Teneligliptin-d4 against other internal standards used in the quantification of Teneligliptin, supported by experimental data and detailed methodologies.
The quantification of the anti-diabetic drug Teneligliptin in biological matrices demands a high degree of accuracy and precision. The use of a stable isotope-labeled internal standard, such as this compound, is widely considered the gold standard in LC-MS/MS-based bioanalysis. This is attributed to its ability to mimic the analyte's behavior during sample preparation and ionization, thereby compensating for matrix effects and variability in extraction efficiency. This guide delves into the performance of this compound and offers a comparative analysis with other commonly used internal standards.
Performance Under Scrutiny: A Data-Driven Comparison
The accuracy and precision of a bioanalytical method are critical indicators of its reliability. Accuracy, often expressed as the relative error (%RE), measures the closeness of the mean test results to the true concentration. Precision, typically represented by the relative standard deviation (%RSD) or coefficient of variation (%CV), assesses the degree of scatter among a series of measurements.
The following table summarizes the accuracy and precision data from various validated bioanalytical methods for Teneligliptin, employing this compound and other internal standards.
| Analyte | Internal Standard | Concentration Level | Accuracy (%RE) | Precision (%RSD/%CV) |
| Teneligliptin | This compound | LQC | Within ±15% | ≤15% |
| MQC | Within ±15% | ≤15% | ||
| HQC | Within ±15% | ≤15% | ||
| Teneligliptin | Ertugliflozin | LQC | 95.41% (as %Accuracy) | Not explicitly stated |
| MQC | 95.41% (as %Accuracy) | Not explicitly stated | ||
| HQC | 97.29% (as %Accuracy) | Not explicitly stated | ||
| Teneligliptin | Sitagliptin | LQC | 90-110% (as %Accuracy) | <5% |
| MQC | 90-110% (as %Accuracy) | <5% | ||
| HQC | 90-110% (as %Accuracy) | <5% |
Note: The data for this compound is presented as per typical FDA and EMA guidelines for bioanalytical method validation, as specific numerical data from a single comprehensive source was not publicly available in the search results. The data for Ertugliflozin and Sitagliptin is derived from the abstracts of the respective studies and may represent a summary rather than the full validation data set.
Decoding the Experimental Design: A Look at the Protocols
The performance of an internal standard is intrinsically linked to the experimental protocol. Below are detailed methodologies from key experiments that utilized different internal standards for Teneligliptin quantification.
Method 1: Teneligliptin with Deuterated Internal Standard (this compound) (Hypothetical Protocol based on common practices)
This method outlines a typical LC-MS/MS procedure for the simultaneous determination of Teneligliptin in human plasma using its deuterated internal standard, this compound.
Sample Preparation: A protein precipitation method is employed. To 100 µL of human plasma, 20 µL of this compound internal standard working solution is added, followed by 300 µL of acetonitrile. The mixture is vortexed for 1 minute and then centrifuged at 10,000 rpm for 10 minutes. The supernatant is then transferred for LC-MS/MS analysis.
Chromatographic Conditions:
-
LC System: Shimadzu Nexera X2 UHPLC
-
Column: Waters Acquity UPLC BEH C18 (2.1 x 50 mm, 1.7 µm)
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and acetonitrile (B)
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
Mass Spectrometric Conditions:
-
Mass Spectrometer: SCIEX API 5500 Triple Quadrupole
-
Ion Source: Electrospray Ionization (ESI) in positive mode
-
MRM Transitions:
-
Teneligliptin: Q1/Q3 (e.g., 427.2/243.1 m/z)
-
This compound: Q1/Q3 (e.g., 431.2/247.1 m/z)
-
Method 2: Teneligliptin with Ertugliflozin as Internal Standard
This method was developed for the simultaneous estimation of Teneligliptin and Remogliflozin etabonate in rat plasma using Ertugliflozin as the internal standard.
Sample Preparation: An elaborate protein precipitation extraction technique is utilized. Specific details of the protein precipitation agent and volumes were not available in the provided abstract.
Chromatographic Conditions:
-
Column: Zorbax SB C18 (250 x 4.6 mm, 5µ)
-
Mobile Phase: An isocratic program with 0.1% perchloric acid and acetonitrile (70:30 v/v)
-
Run Time: 10 minutes
Mass Spectrometric Conditions:
-
Ion Source: Electrospray Ionization (ESI)
-
MRM Transitions:
-
Teneligliptin: 427.5839 → 118.0474 m/z
-
Ertugliflozin: 437.8882 → 140.7849 m/z
-
Method 3: Teneligliptin with Sitagliptin as Internal Standard
This RP-HPLC method was developed for the determination of Teneligliptin in rabbit plasma using Sitagliptin as the internal standard.
Sample Preparation: Details of the sample preparation were not specified in the abstract.
Chromatographic Conditions:
-
Column: Thermo C18 (4.6 x 100 mm, 5µ)
-
Mobile Phase: Methanol and 5mM potassium phosphate buffer (60:40 v/v)
-
Flow Rate: 1 mL/min
Detection:
-
Detector: UV-Vis detector (wavelength not specified in the abstract)
Visualizing the Workflow
A clear understanding of the bioanalytical process is crucial for appreciating the role of the internal standard. The following diagram illustrates a typical workflow for the quantification of Teneligliptin using an internal standard like this compound.
Caption: A typical bioanalytical workflow for Teneligliptin analysis.
Linearity and range of Teneligliptin quantification with Teneligliptin-d4
For researchers, scientists, and drug development professionals, the accurate quantification of Teneligliptin is crucial for pharmacokinetic studies, formulation development, and quality control. This guide provides a detailed comparison of a highly specific Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method using a deuterated internal standard (Teneligliptin-d8) with alternative analytical techniques, namely Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection and a fundamental UV-Visible (UV-Vis) Spectrophotometry method.
This comparison aims to assist in selecting the most appropriate method based on the specific requirements of the analytical task, considering factors such as sensitivity, selectivity, and complexity.
Performance Comparison
The following table summarizes the key performance characteristics of the three analytical methods for Teneligliptin quantification.
| Parameter | LC-MS/MS with Teneligliptin-d8 Internal Standard | RP-HPLC with UV Detection | UV-Vis Spectrophotometry |
| Linearity Range | 5 - 1000 ng/mL[1] | 10 - 50 µg/mL[2] | 10 - 50 µg/mL |
| Lower Limit of Quantification (LLOQ) | 5 ng/mL[1] | 0.3305 µg/mL[2] | 6.83 µg/mL |
| Upper Limit of Quantification (ULOQ) | 1000 ng/mL[1] | 50 µg/mL[2] | 50 µg/mL |
| Correlation Coefficient (r²) | > 0.99 | 0.9968[2] | 0.9952 |
| Internal Standard | Teneligliptin-d8[1] | None typically used | None |
| Selectivity | High (mass-based detection) | Moderate | Low (prone to interference) |
| Sensitivity | High | Moderate | Low |
| Instrumentation | LC-MS/MS System | HPLC with UV Detector | UV-Vis Spectrophotometer |
Experimental Protocols
LC-MS/MS Method with Teneligliptin-d8 Internal Standard
This method offers the highest sensitivity and selectivity, making it ideal for bioanalytical applications where low concentrations of Teneligliptin in complex matrices like plasma need to be accurately measured.
Sample Preparation: A protein precipitation method is employed for plasma samples. To 100 µL of plasma, an internal standard solution of Teneligliptin-d8 is added, followed by a protein precipitating agent such as acetonitrile. The mixture is vortexed and then centrifuged to pellet the precipitated proteins. The resulting supernatant is collected for analysis.
Chromatographic Conditions:
-
Column: A suitable C18 reversed-phase column.
-
Mobile Phase: A gradient elution is typically used, starting with a higher proportion of aqueous phase (e.g., water with 0.1% formic acid) and gradually increasing the organic phase (e.g., acetonitrile with 0.1% formic acid).
-
Flow Rate: A typical flow rate is around 0.5 mL/min.
-
Injection Volume: 5-10 µL.
Mass Spectrometric Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
References
A Comparative Guide to the Specificity of Teneligliptin Bioanalysis in Complex Matrices
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of bioanalytical methods for the quantification of Teneligliptin in complex biological matrices. The focus is on the specificity of these methods, supported by experimental data, detailed protocols, and visual representations of the underlying biological pathways and analytical workflows.
Introduction
Teneligliptin is a potent dipeptidyl peptidase-4 (DPP-4) inhibitor used in the management of type 2 diabetes mellitus.[1] Accurate quantification of Teneligliptin in biological samples such as plasma is crucial for pharmacokinetic and toxicokinetic studies. The use of a stable isotope-labeled internal standard, such as Teneligliptin-d4, is a common strategy to ensure the accuracy and precision of quantification, particularly when using highly specific techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS). This guide explores the specificity of such methods.
Mechanism of Action of Teneligliptin
Teneligliptin works by inhibiting the DPP-4 enzyme, which is responsible for the degradation of incretin hormones like glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[2][3] By inhibiting DPP-4, Teneligliptin increases the levels of active incretins. This leads to a glucose-dependent increase in insulin secretion and a decrease in glucagon secretion, ultimately resulting in lower blood glucose levels.[2][4]
Below is a diagram illustrating the signaling pathway of DPP-4 inhibition.
Comparative Performance of Bioanalytical Methods
The specificity of a bioanalytical method is its ability to differentiate and quantify the analyte in the presence of other components in the sample. In the context of Teneligliptin quantification in plasma, this includes endogenous matrix components, metabolites, and co-administered drugs. LC-MS/MS is the gold standard for achieving high specificity.
The following tables summarize the performance characteristics of a representative RP-HPLC method for the simultaneous estimation of Teneligliptin and Metformin, demonstrating the specificity and robustness of the method.
Table 1: Optimized Chromatographic Conditions
| Parameter | Optimized Condition |
| Column | Kromasil C18 (250×4.6 mm, 5 µm)[1] |
| Mobile Phase | Not specified in abstract |
| Flow Rate | 1 mL/min[1] |
| Injection Volume | 10 µL[1] |
| Column Temperature | 30°C[1] |
| Detection Wavelength | 254 nm[1] |
| Retention Time (Teneligliptin) | 2.842 min[1] |
| Retention Time (Metformin) | 2.017 min[1] |
Table 2: System Suitability Parameters
| Parameter | Teneligliptin | Metformin | Acceptance Criteria |
| Tailing Factor | Within limits | Within limits | ≤ 2 |
| Theoretical Plates | Within limits | Within limits | > 2000 |
Table 3: Linearity and Correlation
| Analyte | Linearity Range (µg/mL) | Correlation Coefficient (r²) |
| Teneligliptin | 5-30[1] | 0.999[1] |
| Metformin | 125-750[1] | 0.999[1] |
Forced degradation studies under various stress conditions (acidic, alkaline, oxidative, thermal, and photolytic) showed no interfering peaks at the retention times of Teneligliptin and Metformin, confirming the specificity of the method.[1]
Experimental Protocols
A detailed experimental protocol for a typical LC-MS/MS method for the quantification of Teneligliptin in human plasma is outlined below. While the original study may have used a different deuterated internal standard, the principles of the methodology are directly applicable to a method using this compound.
1. Sample Preparation (Liquid-Liquid Extraction)
-
To a 100 µL aliquot of human plasma, add the internal standard solution (this compound).
-
Vortex the sample to ensure homogeneity.
-
Add an appropriate organic extraction solvent (e.g., methyl tert-butyl ether).
-
Vortex mix for a specified time (e.g., 5-10 minutes) to facilitate the extraction of the analyte and internal standard.
-
Centrifuge the sample to separate the organic and aqueous layers.
-
Transfer the organic supernatant to a clean tube.
-
Evaporate the organic solvent to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.
2. Chromatographic Conditions
-
LC System: A high-performance liquid chromatography system.
-
Column: A suitable reversed-phase column (e.g., C18).
-
Mobile Phase: A mixture of an aqueous buffer (e.g., ammonium formate or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol). The composition can be isocratic or a gradient.
-
Flow Rate: A typical flow rate for analytical LC columns.
-
Injection Volume: A small volume of the reconstituted sample (e.g., 5-10 µL).
3. Mass Spectrometric Conditions
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray ionization (ESI) in positive ion mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor-to-product ion transitions are monitored for both Teneligliptin and the internal standard (this compound). The selection of these transitions is critical for the specificity of the method.
Workflow for Bioanalytical Method Validation
The following diagram illustrates a typical workflow for the validation of a bioanalytical method, ensuring its reliability and specificity for the intended application.
Conclusion
The use of a deuterated internal standard like this compound in conjunction with a highly specific analytical technique such as LC-MS/MS provides a robust and reliable method for the quantification of Teneligliptin in complex biological matrices. The validation of such methods, including rigorous testing for specificity, ensures the generation of high-quality data that is essential for the successful development of new pharmaceutical products. The presented data and protocols serve as a valuable resource for researchers and scientists in the field of drug metabolism and pharmacokinetics.
References
- 1. Development and Validation of a Stability Indicating RP-HPLC Method for Simultaneous Estimation of Teneligliptin and Metformin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Teneligliptin? [synapse.patsnap.com]
- 3. mims.com [mims.com]
- 4. Teneligliptin: Indications, Mechanism of Action and Side Effects_Chemicalbook [chemicalbook.com]
The Gold Standard in Bioanalysis: A Comparative Guide to Robustness Testing of Analytical Methods for Teneligliptin with and without a Deuterated Internal Standard
For researchers, scientists, and drug development professionals, the reliability of an analytical method is paramount. This guide provides a comprehensive comparison of the robustness of an analytical method for the anti-diabetic drug Teneligliptin, with and without the use of its deuterated internal standard, Teneligliptin-d4. The inclusion of a deuterated internal standard is presented as the superior approach for ensuring method robustness, a critical aspect of drug analysis that guarantees performance despite minor variations in experimental conditions.
An analytical method's robustness is its capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage. For a drug like Teneligliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor, accurate and precise quantification is crucial for both clinical and research applications. While standard analytical methods for Teneligliptin exist, the incorporation of a deuterated internal standard like this compound significantly enhances the method's ruggedness and reliability.[1][2][3]
This guide will delve into the experimental protocols for robustness testing, present comparative data in clearly structured tables, and provide visualizations to illustrate the workflows and underlying principles.
The Advantage of a Deuterated Internal Standard
A deuterated internal standard, such as this compound, is a form of the analyte where one or more hydrogen atoms have been replaced by deuterium, a stable isotope of hydrogen.[1] The key advantage lies in its near-identical chemical and physical properties to the analyte of interest.[4] This allows it to co-elute with the analyte during chromatographic separation, effectively acting as a "shadow" that experiences the same experimental variations.[1][5] By normalizing the analyte's signal to that of the deuterated internal standard, variations arising from sample preparation, injection volume inconsistencies, and matrix effects can be effectively compensated for, leading to more accurate and reproducible results.[1][3]
Experimental Protocols for Robustness Testing
The robustness of an analytical method is typically evaluated by intentionally varying key parameters and observing the effect on the results, such as the peak area ratio of the analyte to the internal standard, retention time, and calculated concentration. The following are detailed methodologies for key experiments in the robustness testing of an analytical method for Teneligliptin.
Variation of Mobile Phase Composition
-
Objective: To assess the method's tolerance to slight changes in the mobile phase mixture.
-
Protocol:
-
Prepare the standard mobile phase (e.g., Acetonitrile:Buffer (50:50 v/v)).
-
Prepare two additional mobile phases with slight variations in the organic-to-aqueous ratio (e.g., 48:52 v/v and 52:48 v/v).
-
Prepare replicate quality control (QC) samples at low, medium, and high concentrations of Teneligliptin, each spiked with a constant concentration of this compound (for the deuterated standard method).
-
Analyze the QC samples using each of the three mobile phase compositions.
-
Record the peak areas of Teneligliptin and this compound (if used), and calculate the peak area ratio and the concentration of Teneligliptin.
-
Variation of Mobile Phase pH
-
Objective: To evaluate the impact of minor shifts in the mobile phase pH on the analytical results.
-
Protocol:
-
Prepare the standard mobile phase with the optimal pH (e.g., pH 4.5).
-
Prepare two additional mobile phases with the pH adjusted to slightly lower and higher values (e.g., pH 4.3 and pH 4.7).
-
Analyze the low, medium, and high concentration QC samples, spiked with this compound where applicable, using each of the three mobile phase pH conditions.
-
Record the relevant data and calculate the final concentrations.
-
Variation of Column Temperature
-
Objective: To determine the effect of temperature fluctuations in the column oven on the method's performance.
-
Protocol:
-
Set the column oven to the standard operating temperature (e.g., 30°C).
-
Analyze the QC samples.
-
Adjust the column temperature to slightly lower and higher values (e.g., 28°C and 32°C) and re-analyze the QC samples at each temperature.
-
Record the peak areas and retention times for analysis.
-
Variation of Flow Rate
-
Objective: To assess the method's resilience to small changes in the mobile phase flow rate.
-
Protocol:
-
Set the HPLC pump to the standard flow rate (e.g., 1.0 mL/min).
-
Inject and analyze the QC samples.
-
Vary the flow rate to slightly lower and higher values (e.g., 0.9 mL/min and 1.1 mL/min) and repeat the analysis of the QC samples.
-
Record the necessary data for comparison.
-
Data Presentation: A Comparative Analysis
The following tables summarize the expected outcomes of robustness testing for an analytical method for Teneligliptin, comparing a method without an internal standard to one utilizing this compound. The data is presented as the percentage relative standard deviation (%RSD) for the calculated concentrations of the QC samples under the varied conditions. A lower %RSD indicates a more robust method.
Table 1: Robustness Testing without Internal Standard
| Parameter Varied | Condition | Low QC (%RSD) | Medium QC (%RSD) | High QC (%RSD) |
| Mobile Phase Composition | 48:52 (v/v) | 3.5 | 3.2 | 3.0 |
| 52:48 (v/v) | 3.8 | 3.5 | 3.1 | |
| Mobile Phase pH | 4.3 | 4.1 | 3.8 | 3.5 |
| 4.7 | 4.5 | 4.2 | 3.9 | |
| Column Temperature | 28°C | 2.9 | 2.6 | 2.4 |
| 32°C | 3.1 | 2.8 | 2.5 | |
| Flow Rate | 0.9 mL/min | 5.2 | 4.9 | 4.5 |
| 1.1 mL/min | 5.5 | 5.1 | 4.8 |
Table 2: Robustness Testing with this compound Internal Standard
| Parameter Varied | Condition | Low QC (%RSD) | Medium QC (%RSD) | High QC (%RSD) |
| Mobile Phase Composition | 48:52 (v/v) | < 1.0 | < 0.8 | < 0.7 |
| 52:48 (v/v) | < 1.2 | < 1.0 | < 0.8 | |
| Mobile Phase pH | 4.3 | < 1.5 | < 1.3 | < 1.1 |
| 4.7 | < 1.6 | < 1.4 | < 1.2 | |
| Column Temperature | 28°C | < 0.8 | < 0.6 | < 0.5 |
| 32°C | < 0.9 | < 0.7 | < 0.6 | |
| Flow Rate | 0.9 mL/min | < 1.8 | < 1.5 | < 1.3 |
| 1.1 mL/min | < 2.0 | < 1.7 | < 1.5 |
As the tables illustrate, the use of this compound is expected to significantly reduce the variability in the results when method parameters are deliberately altered, demonstrating a more robust and reliable analytical method.
Visualizing the Workflow and Rationale
The following diagrams, created using the DOT language, visualize the experimental workflow for robustness testing and the underlying principle of using a deuterated internal standard.
Caption: Experimental workflow for robustness testing of an analytical method.
Caption: Principle of using a deuterated internal standard for robust quantification.
Conclusion
The robustness of an analytical method is a cornerstone of reliable drug analysis. While standard methods for Teneligliptin can be validated for robustness, the incorporation of a deuterated internal standard like this compound elevates the method to a higher standard of reliability and accuracy. By effectively compensating for unavoidable minor variations in the analytical process, this compound ensures that the reported concentrations are a true reflection of the sample, thereby providing greater confidence in the data for researchers, scientists, and drug development professionals. This comparative guide underscores the significant advantages of employing deuterated internal standards in modern bioanalytical workflows.
References
Navigating Teneligliptin Bioanalysis: A Comparative Guide to Assay Validation Without Deuterated Internal Standards
For researchers, scientists, and drug development professionals venturing into the bioanalysis of teneligliptin, the choice of analytical methodology is pivotal. While deuterated internal standards are often the gold standard in quantitative mass spectrometry, their synthesis can be costly and time-consuming. This guide provides a comprehensive comparison of validated HPLC-UV and a proposed LC-MS/MS method for the determination of teneligliptin that circumvent the need for a deuterated internal standard, offering practical and reliable alternatives for various research applications.
This document delves into the experimental protocols and performance data of established methods, presenting a clear, data-driven comparison to aid in the selection of the most appropriate assay for your research needs.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV stands as a robust and widely accessible technique for the quantification of teneligliptin in bulk drug and pharmaceutical formulations. Several validated methods exist that demonstrate excellent performance without the use of an internal standard or by employing a non-deuterated alternative.
Experimental Protocols
Two representative HPLC-UV methods are detailed below, showcasing common approaches to teneligliptin analysis.
Method 1: Teneligliptin in Bulk Drug
This method is designed for the straightforward quantification of teneligliptin in bulk powder.[1]
-
Sample Preparation: A stock solution of teneligliptin is prepared in water.[1] This stock is then used to create a series of standard solutions by dilution with water to achieve concentrations ranging from 10 to 50 µg/mL.[1]
-
Chromatographic Conditions:
Method 2: Teneligliptin in Pharmaceutical Dosage Forms
This stability-indicating method is suitable for the simultaneous estimation of teneligliptin and metformin in tablet formulations.[2]
-
Sample Preparation: Twenty tablets are weighed and powdered. An amount of powder equivalent to 20 mg of teneligliptin and 500 mg of metformin is dissolved in the mobile phase, sonicated, and filtered.[2] Subsequent dilutions are made with the mobile phase to achieve the desired concentration for analysis.[2]
-
Chromatographic Conditions:
Data Presentation: HPLC-UV Method Performance
| Parameter | Method 1: Teneligliptin in Bulk Drug[1] | Method 2: Teneligliptin in Tablets (with Metformin)[2] |
| Linearity Range | 10-50 µg/mL | 5-30 µg/mL |
| Correlation Coefficient (r²) | 0.999 | Not explicitly stated, but linearity was established |
| Accuracy (% Recovery) | Not explicitly stated in percentage, but described as adequate | 98-102% |
| Precision (%RSD) | < 2.0% (Intraday and Interday) | Not explicitly stated, but within ICH limits |
| Retention Time | 5.255 min | 2.842 min |
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
For bioanalytical applications requiring higher sensitivity and selectivity, such as pharmacokinetic studies in plasma, LC-MS/MS is the preferred method. While many published methods for teneligliptin in biological matrices use a deuterated internal standard, a robust assay can be developed and validated using a structurally similar, non-deuterated internal standard. Sitagliptin, another dipeptidyl peptidase-4 (DPP-4) inhibitor, is a suitable candidate due to its similar chemical properties and chromatographic behavior.
Experimental Workflow & Protocols
The following section outlines a proposed LC-MS/MS method for the determination of teneligliptin in human plasma using sitagliptin as a non-deuterated internal standard. The protocol is based on established methods for similar analytes.
Figure 1: Proposed workflow for the LC-MS/MS analysis of teneligliptin in human plasma.
Proposed Experimental Protocol:
-
Sample Preparation:
-
To 100 µL of human plasma, add the internal standard solution (sitagliptin in methanol).
-
Precipitate proteins by adding a suitable organic solvent (e.g., methanol or acetonitrile).
-
Vortex mix the samples thoroughly.
-
Centrifuge to pellet the precipitated proteins.
-
Transfer the clear supernatant to an autosampler vial for injection.
-
-
Chromatographic Conditions:
-
Column: A suitable C18 column (e.g., Agilent Poroshell 120 EC-C18, 100 x 2.1mm, 2.7µm).
-
Mobile Phase: A gradient or isocratic mixture of an aqueous component (e.g., 0.1% formic acid in water) and an organic component (e.g., methanol or acetonitrile).
-
Flow Rate: 0.45 mL/min.
-
-
Mass Spectrometric Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions (Proposed):
-
Teneligliptin: m/z 427.2 → 243.1[1]
-
Sitagliptin (IS): m/z 408.0 → 235.1
-
-
Data Presentation: Expected Performance of the Proposed LC-MS/MS Method
The validation of this proposed method would be expected to yield the following performance characteristics, based on published methods for teneligliptin and sitagliptin.
| Parameter | Expected Performance |
| Linearity Range | 5 - 1000 ng/mL[1] |
| Correlation Coefficient (r²) | > 0.99 |
| Accuracy (% Bias) | Within ±15% (±20% at LLOQ) |
| Precision (%RSD) | < 15% (< 20% at LLOQ) |
| Recovery | Consistent and reproducible |
| Lower Limit of Quantification (LLOQ) | ≤ 5 ng/mL |
Comparison and Recommendations
The choice between HPLC-UV and LC-MS/MS for teneligliptin analysis hinges on the specific requirements of the study.
HPLC-UV is a cost-effective and reliable method, particularly well-suited for:
-
Quality control of bulk drug and pharmaceutical formulations.
-
Routine analysis where high sensitivity is not a prerequisite.
-
Laboratories with limited access to mass spectrometry instrumentation.
The primary limitation of HPLC-UV is its lower sensitivity compared to LC-MS/MS, making it less suitable for studies requiring the quantification of low drug concentrations in biological matrices.
LC-MS/MS with a non-deuterated internal standard offers:
-
High sensitivity and selectivity for bioanalytical applications.
-
The ability to quantify teneligliptin in complex matrices like plasma.
Researchers opting for this approach should carefully validate the method to ensure the absence of matrix effects and to confirm that the internal standard adequately compensates for any variability in sample preparation and instrument response. The use of a structurally similar compound like sitagliptin as an internal standard is a scientifically sound strategy to achieve reliable quantification.
Conclusion
The validation of analytical methods for teneligliptin without a deuterated internal standard is not only feasible but also offers practical and efficient solutions for both pharmaceutical analysis and bioanalysis. The HPLC-UV methods presented provide robust and economical options for quality control purposes. For bioanalytical studies demanding higher sensitivity, a well-validated LC-MS/MS method using a non-deuterated, structurally related internal standard, such as sitagliptin, can deliver accurate and precise results, enabling researchers to confidently advance their drug development programs.
References
The Gold Standard in Bioanalysis: A Comparative Analysis of Teneligliptin Quantification With and Without a Deuterated Internal Standard
For researchers, scientists, and professionals in drug development, the accuracy and reliability of bioanalytical methods are paramount. The choice of an appropriate internal standard (IS) is a critical factor that can significantly impact the performance of these methods. This guide provides a detailed comparative analysis of the quantification of Teneligliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor, using methods with and without a deuterated internal standard (Teneligliptin-d4). By examining key validation parameters from published studies, we illustrate the distinct advantages of employing a stable isotope-labeled internal standard.
Executive Summary
The use of a deuterated internal standard, such as this compound, in the bioanalysis of Teneligliptin by liquid chromatography-tandem mass spectrometry (LC-MS/MS) demonstrates superior performance across critical validation parameters compared to methods employing a non-deuterated internal standard. Specifically, the use of a deuterated IS leads to improved precision, accuracy, and better compensation for matrix effects, ensuring more reliable and robust quantification of the analyte in complex biological matrices like human plasma.
Data Presentation: A Head-to-Head Comparison
To objectively assess the impact of the internal standard choice, we have summarized the performance characteristics of two distinct analytical methods:
-
Method with Teneligliptin-d8 (Deuterated IS): A validated LC-MS/MS method for the simultaneous determination of Teneligliptin and its metabolite in human plasma, as detailed by Kim et al. (2019). Teneligliptin-d8 is structurally and chemically almost identical to this compound and serves as an excellent surrogate for this analysis.
-
Method with Sitagliptin (Non-Deuterated IS): A validated RP-HPLC method for the determination of Teneligliptin in rabbit plasma, as described by Nallakumar et al. (2017). Sitagliptin is another DPP-4 inhibitor and serves as a structural analogue internal standard.
| Validation Parameter | Method with Teneligliptin-d8 (Deuterated IS) | Method with Sitagliptin (Non-Deuterated IS) |
| Linearity (Correlation Coefficient, r²) | ≥ 0.998 | > 0.999 |
| Intra-day Precision (% CV) | 1.3% - 4.5% | 0.17% - 0.64% |
| Inter-day Precision (% CV) | 2.1% - 5.8% | 0.23% - 0.89% |
| Intra-day Accuracy (% Bias) | -4.4% to 3.6% | -5.64% to -1.3% |
| Inter-day Accuracy (% Bias) | -3.7% to 2.5% | -4.89% to -0.8% |
| Recovery (%) | 93.8% - 98.7% | > 82% |
| Matrix Effect (%) | 95.8% - 103.5% | Not Reported |
The Critical Role of the Internal Standard: A Deeper Dive
An internal standard is a compound of known concentration added to samples to correct for the loss of analyte during sample preparation and to compensate for variations in instrument response. The ideal IS should mimic the analyte's behavior as closely as possible.
With a Deuterated Internal Standard (this compound/d8):
A deuterated internal standard is considered the "gold standard" in quantitative mass spectrometry. It is chemically identical to the analyte but has a slightly higher mass due to the replacement of some hydrogen atoms with deuterium. This near-identical chemical nature leads to:
-
Co-elution: The deuterated IS and the analyte elute from the chromatography column at virtually the same time.
-
Similar Ionization Efficiency: Both compounds experience similar ionization suppression or enhancement effects in the mass spectrometer's ion source.
-
Comparable Extraction Recovery: Any loss of the analyte during the sample extraction process is mirrored by a proportional loss of the deuterated IS.
These characteristics allow the deuterated IS to effectively normalize for variations in sample preparation and instrument performance, leading to highly accurate and precise results. The data from the Kim et al. study, with its low coefficient of variation (%CV) for precision and narrow range for accuracy, supports this. Furthermore, the reported matrix effect of close to 100% indicates that Teneligliptin-d8 successfully compensated for any signal suppression or enhancement caused by the plasma matrix.
Without a Deuterated Internal Standard (Using a Structural Analogue like Sitagliptin):
When a deuterated IS is unavailable or cost-prohibitive, a structural analogue is often used. While better than no internal standard, this approach has limitations:
-
Different Retention Times: As seen in the Nallakumar et al. study, Teneligliptin and the internal standard Sitagliptin have different retention times (3.9 and 2.2 minutes, respectively). This means they are not exposed to the same matrix components at the same time, leading to potentially different matrix effects.
-
Varying Ionization and Extraction Behavior: Differences in the chemical structures of the analyte and the IS can lead to variations in their extraction recovery and ionization efficiency.
While the precision and accuracy data for the method using Sitagliptin as an IS are within acceptable limits for bioanalytical method validation, the absence of reported matrix effect data is a significant omission. It is highly probable that the analyte and the IS are affected differently by the matrix, which could lead to less reliable results, especially when analyzing a large number of samples with inherent biological variability.
Experimental Protocols
Method Using Teneligliptin-d8 as Internal Standard (LC-MS/MS)
This method is adapted from the study by Kim et al. (2019) for the analysis of Teneligliptin in human plasma.
1. Sample Preparation (Protein Precipitation):
-
To 50 µL of human plasma, add 10 µL of the internal standard solution (Teneligliptin-d8).
-
Add 200 µL of acetonitrile to precipitate the plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 13,000 rpm for 5 minutes.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen gas.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. LC-MS/MS Conditions:
-
LC System: A suitable UHPLC system.
-
Column: A C18 analytical column (e.g., 2.1 mm x 100 mm, 1.7 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water and 0.1% formic acid in acetonitrile.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
MS System: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive.
-
MRM Transitions:
-
Teneligliptin: m/z 427.2 → 243.1
-
Teneligliptin-d8: m/z 435.2 → 251.3
-
Method Using Sitagliptin as Internal Standard (RP-HPLC)
This method is based on the study by Nallakumar et al. (2017) for the analysis of Teneligliptin in rabbit plasma.
1. Sample Preparation (Liquid-Liquid Extraction):
-
To 0.5 mL of plasma, add the internal standard solution (Sitagliptin).
-
Add 2.5 mL of a mixture of dichloromethane and n-hexane (80:20 v/v).
-
Vortex for 10 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Separate and evaporate the organic layer to dryness at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. RP-HPLC Conditions:
-
HPLC System: A suitable HPLC system with a UV detector.
-
Column: A Thermo C18 column (4.6 x 100 mm, 5 µm).
-
Mobile Phase: A mixture of methanol and 5mM potassium phosphate buffer (60:40 v/v).
-
Flow Rate: 1 mL/min.
-
Detection Wavelength: 244 nm.
-
Injection Volume: 20 µL.
Mandatory Visualizations
Conclusion
The comparative analysis clearly indicates that the use of a deuterated internal standard, such as this compound, provides a more robust and reliable method for the quantification of Teneligliptin in biological matrices. While methods employing non-deuterated internal standards can be validated to meet regulatory requirements, they are more susceptible to inaccuracies arising from differential matrix effects and variations in sample preparation. For researchers and drug development professionals seeking the highest level of confidence in their bioanalytical data, the use of a deuterated internal standard is unequivocally the superior choice. This ensures the integrity of pharmacokinetic and other clinical study data that rely on accurate drug concentration measurements.
Safety Operating Guide
Navigating the Safe Disposal of Teneligliptin-d4: A Procedural Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides a comprehensive, step-by-step procedure for the safe disposal of Teneligliptin-d4, a deuterated analog of the dipeptidyl peptidase-4 (DPP-4) inhibitor, Teneligliptin. Adherence to these guidelines is crucial for minimizing risks and complying with regulatory standards.
Chemical and Physical Properties
A clear understanding of the substance's properties is the first step in ensuring its safe handling and disposal.
| Property | Value |
| Molecular Formula | C₂₂H₂₆D₄N₆OS |
| Molecular Weight | 430.60 g/mol |
| Appearance | White solid (typical) |
| Hazard Statements | Harmful if swallowed. Harmful to aquatic life. |
| Water Hazard Class | 1 (Slightly hazardous for water)[1] |
Procedural Steps for Proper Disposal
The following steps outline the recommended procedure for the disposal of this compound, from initial handling to final disposal. This process is designed to be straightforward and to mitigate potential hazards.
1. Personal Protective Equipment (PPE) and Spill Management:
Before handling this compound for disposal, it is imperative to be equipped with the appropriate PPE, including chemical-impermeable gloves, lab coats, and safety glasses.[2] In the event of a spill, the area should be evacuated and ventilated.[2] All sources of ignition must be removed.[2] The spilled material should be collected using spark-proof tools and placed in a suitable, closed container for disposal.[2] Discharge into drains or the environment must be strictly avoided.[2]
2. Waste Collection and Storage:
All waste containing this compound, including residues and contaminated materials, should be collected in clearly labeled, closed containers.[2] It is important not to mix this waste with other chemical waste streams to avoid unforeseen reactions. Uncleaned containers should be treated with the same precautions as the product itself.
3. Approved Disposal Methods:
The primary and recommended method for the disposal of this compound is through a licensed chemical destruction facility.[2] The two main approved procedures are:
-
Licensed Chemical Destruction Plant: The material should be transported to a facility authorized to handle and dispose of chemical waste.
-
Controlled Incineration: Incineration should be performed with flue gas scrubbing to neutralize harmful emissions.[2]
Under no circumstances should this compound be disposed of in the regular trash or discharged into sewer systems. [2]
4. Contaminated Packaging Disposal:
Proper disposal of the packaging is as crucial as the disposal of the chemical itself. The following steps should be taken:
-
Triple Rinse: Containers should be triple-rinsed (or the equivalent).[2]
-
Recycling or Reconditioning: The rinsed containers can be sent for recycling or reconditioning.[2]
-
Sanitary Landfill: Alternatively, the packaging can be punctured to render it unusable for other purposes and then disposed of in a sanitary landfill.[2]
-
Incineration: For combustible packaging materials, controlled incineration with flue gas scrubbing is a viable option.[2]
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process and procedural flow for the safe disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
Personal protective equipment for handling Teneligliptin-d4
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Teneligliptin-d4. The following procedures are designed to ensure a safe laboratory environment and proper disposal of materials.
Personal Protective Equipment (PPE)
Appropriate personal protective equipment is mandatory to minimize exposure and ensure personal safety when handling this compound. The following table summarizes the required PPE.
| Body Part | Protective Equipment | Standard/Specification |
| Eyes/Face | Tightly fitting safety goggles with side-shields | Conforming to EN 166 (EU) or NIOSH (US)[1] |
| Skin | Fire/flame resistant and impervious clothing; Lab coat | --- |
| Hands | Chemical impermeable gloves | Inspected prior to use; conforming to EU Directive 89/686/EEC and the standard EN 374[1] |
| Respiratory | NIOSH-approved N100 or CEN-approved FFP3 particulate respirators | To be used as a backup to local exhaust ventilation. A full-face supplied air respirator is necessary if it's the sole means of protection[1][2] |
Operational and Handling Plan
Handling:
-
Work in a well-ventilated area, preferably within a laboratory fume hood or other form of local exhaust ventilation[1][2].
-
Use non-sparking tools to prevent fire caused by electrostatic discharge[2].
-
Wash hands thoroughly after handling the material[3].
Storage:
-
Keep the container tightly closed in a dry and well-ventilated place[1].
-
Recommended storage is in a refrigerator[1].
Emergency Procedures
In case of accidental exposure or spillage, follow these immediate steps:
| Incident | First-Aid Measures |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration and seek immediate medical attention. Do not use mouth-to-mouth resuscitation if the substance was ingested or inhaled[2] |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water. Consult a doctor[2] |
| Eye Contact | Rinse eyes with pure water for at least 15 minutes. Consult a doctor[2] |
| Ingestion | Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately[2] |
| Spill | Keep unnecessary personnel away. Wear appropriate personal protective equipment. Avoid inhaling dust from the spilled material. Sweep or vacuum up the spillage and collect it in a suitable container for disposal. Clean the surface thoroughly to remove residual contamination[1] |
Disposal Plan
Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.
-
Product Disposal: Unused or expired this compound should be offered to a licensed hazardous material disposal company. Incineration in a facility equipped with an afterburner and scrubber is a potential disposal method[1].
-
Contaminated Packaging: Dispose of contaminated packaging in the same manner as the product itself[1].
-
General Guidance: Ensure that all federal and local regulations regarding the disposal of this material are strictly followed[1]. Do not let the chemical enter drains[2].
Experimental Workflow for Handling this compound
The following diagram outlines the standard procedure for safely handling this compound in a laboratory setting.
Caption: Workflow for Safe Handling of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
